4-Iodo-4'-(trifluoromethyl)benzophenone
Description
BenchChem offers high-quality 4-Iodo-4'-(trifluoromethyl)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-4'-(trifluoromethyl)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
34328-32-0 |
|---|---|
Molecular Formula |
C14H8F3IO |
Molecular Weight |
376.11 g/mol |
IUPAC Name |
(4-iodophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H8F3IO/c15-14(16,17)11-5-1-9(2-6-11)13(19)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
WCIJFUKGUGHDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
4-Iodo-4'-(trifluoromethyl)benzophenone electronic properties and Hammett constants
An In-depth Technical Guide to the Electronic Properties and Hammett Constants of 4-Iodo-4'-(trifluoromethyl)benzophenone
Abstract
Substituted benzophenones are a cornerstone class of molecules with applications spanning medicinal chemistry, photochemistry, and materials science.[1][2] Their utility is intrinsically linked to their electronic architecture, which can be precisely modulated through aromatic substitution. This guide provides a detailed examination of 4-iodo-4'-(trifluoromethyl)benzophenone, a molecule featuring two distinct electron-withdrawing substituents. We will dissect its core electronic properties, explore the theoretical and experimental methodologies for their characterization, and quantify the electronic influence of its substituents using the Hammett linear free-energy relationship. This document is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of how substituent effects govern molecular behavior and reactivity.
The Electronic Architecture of Substituted Benzophenones
The benzophenone scaffold consists of a central carbonyl group linking two phenyl rings. This arrangement creates a conjugated system where the electronic properties of the carbonyl group and the rings are interdependent.[3] The introduction of substituents alters the electron density distribution across the entire molecule, thereby influencing its stability, reactivity, and spectroscopic properties.[1][3]
In 4-iodo-4'-(trifluoromethyl)benzophenone, the two substituents exert significant, albeit different, electronic effects:
-
The 4-(Trifluoromethyl) Group (-CF₃): This is a powerful electron-withdrawing group. The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I), pulling electron density away from the phenyl ring and the central carbonyl.
-
The 4-Iodo Group (-I): The iodine atom is also electronegative and exerts an electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). Overall, the inductive effect typically dominates, classifying the iodo group as a net electron-withdrawing substituent, albeit weaker than the -CF₃ group.
This combination of a strong and a moderate electron-withdrawing group makes the carbonyl carbon of 4-iodo-4'-(trifluoromethyl)benzophenone highly electron-deficient, a key feature dictating its chemical behavior.
Core Electronic Properties: A Quantitative View
To understand the molecule's reactivity, we must quantify its electronic characteristics. Key descriptors include the dipole moment, frontier molecular orbitals, and the molecular electrostatic potential.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity and electronic transitions.[1] The HOMO-LUMO energy gap (E_gap) is an indicator of molecular stability; a smaller gap generally implies higher reactivity.[1][4]
For 4-iodo-4'-(trifluoromethyl)benzophenone, the presence of two strong electron-withdrawing groups is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor and easier to reduce compared to unsubstituted benzophenone.[5]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] It identifies:
-
Nucleophilic Sites: Electron-rich regions (negative potential), such as the carbonyl oxygen, which are susceptible to attack by electrophiles.
-
Electrophilic Sites: Electron-poor regions (positive potential), such as the carbonyl carbon and the area around the -CF₃ group, which are targets for nucleophiles.
The MEP of this molecule would clearly show a highly positive potential around the carbonyl carbon, confirming its enhanced electrophilicity.
Data Summary: Electronic Properties
| Property | Description | Expected Value/Trend for 4-iodo-4'-(trifluoromethyl)benzophenone |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron affinity and reducibility. | Lower (more positive reduction potential) than unsubstituted benzophenone. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to ionization potential. | Lower than electron-donating group substituted benzophenones. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. Indicates chemical reactivity and stability. | Smaller gap compared to benzophenones with electron-donating groups, suggesting higher reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the asymmetric electron withdrawal by the substituents. |
Experimental Workflows for Characterizing Electronic Properties
Theoretical predictions are validated through experimental techniques. UV-Vis spectroscopy and cyclic voltammetry are two powerful methods for probing the electronic structure of benzophenone derivatives.
UV-Vis Spectroscopy
This technique measures the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., n→π* and π→π* transitions).[3][6] The absorption maxima (λ_max) are sensitive to the electronic effects of substituents.
-
Solution Preparation: Prepare a stock solution of 4-iodo-4'-(trifluoromethyl)benzophenone in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. The solvent must be transparent in the measurement range.
-
Serial Dilution: Create a series of standard solutions of known, decreasing concentrations from the stock solution.
-
Instrument Setup: Power on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and cuvette.
-
Sample Measurement: Starting with the most dilute solution, rinse and fill the cuvette with the sample and record its absorption spectrum across the desired wavelength range (typically 200-400 nm for benzophenones).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule. For benzophenones, the first reduction potential correlates with the energy of the LUMO.[5] The process typically involves a reversible one-electron reduction to form a radical anion, followed by a second reduction at a more negative potential.[5][7]
-
Solution Preparation: Dissolve the sample (e.g., 1-2 mM 4-iodo-4'-(trifluoromethyl)benzophenone) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform, scanning from an initial potential to a final potential and back. Record the resulting current as a function of the applied potential.
-
Internal Standard: After recording the sample's voltammogram, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record another scan to accurately calibrate the potential axis.
-
Data Analysis: Determine the half-wave potential (E₁/₂) for the reduction event, which provides a measure of the reduction potential.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation is a foundational tool in physical organic chemistry that provides a quantitative measure of the electronic effect (inductive and resonance) of a substituent on a reaction center.[8] It is expressed as:
log(Kₓ / Kн) = ρσ
Where:
-
Kₓ and Kн are the equilibrium constants for the substituted and unsubstituted reactions, respectively.[9]
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[10]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[11]
Hammett Constants for -I and -CF₃
The electronic influence of the iodo and trifluoromethyl groups is captured by their respective Hammett σ constants. Different types of constants (e.g., σ, σ⁺, σ⁻) exist to account for reactions with different electronic demands.[10][12]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Key Electronic Effect |
| -I (Iodo) | 0.35[13] | 0.18[13] | Inductively withdrawing, weakly resonance donating |
| -CF₃ (Trifluoromethyl) | 0.44[13] | 0.57[13] | Strongly inductively withdrawing |
The positive σ_p values for both substituents confirm their net electron-withdrawing character when positioned para to the reaction center, which in this case is the other phenyl ring connected to the carbonyl.
Experimental Determination of Hammett Constants
The standard method for determining Hammett constants involves measuring the acid dissociation constant (pKa) of a series of meta- or para-substituted benzoic acids in water at 25°C.[9][14] For this reference reaction, the reaction constant ρ is defined as 1.00.[9]
-
Solution Preparation: Accurately prepare a solution of the substituted benzoic acid (e.g., 4-iodobenzoic acid) of known concentration in a suitable solvent mixture (e.g., ethanol-water).
-
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration: Titrate the benzoic acid solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.
-
Data Plotting: Plot the measured pH versus the volume of NaOH added.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
σ Constant Calculation: Calculate the substituent constant using the formula: σ = pKн - pKₓ , where pKн is the pKa of unsubstituted benzoic acid.
References
- Cyclic Voltammetry & Chronoamperometry of Some Substituted Benzophenones. (n.d.).
- A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. (n.d.). Benchchem.
- Kiss, L., et al. (2019). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. Comptes Rendus Chimie, 22(4), 316-320.
- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516.
- Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2022). MDPI.
-
Hammett constants are determined by measuring the effect of substitution on the acid dissociation constants of substituted benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
- Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. (2024). PMC.
- Data enhanced Hammett-equation: reaction barriers in chemical space. (2020). RSC Publishing.
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules, 5(1), 424-425.
- Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733.
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts.
- A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals. (n.d.). Benchchem.
-
Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. (n.d.). ResearchGate. Retrieved from [Link]
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.).
- Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. (2024). ACS Physical Chemistry Au.
-
Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclic voltammetry of 2a (5 mM), benzophenone (5 mM), and phthalimide... (n.d.). ResearchGate. Retrieved from [Link]
-
86-year old Hammett equation gets a machine learning update. (2023). Chemistry World. Retrieved from [Link]
- Substituted benzophenone imines for COF synthesis via formal transimination. (2023).
- Estimation of Hammett sigma constants of substituted benzenes through accurate density-functional calculation of core-electron binding energy shifts. (2005). UBC Chemistry.
-
Ertl, P. (n.d.). Substituent Properties - Hammett Sigmas and Hansch Pi. Retrieved from [Link]
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (1991). Chemical Reviews, 91(2), 165-195.
- Table 1: Hammett constants for some common substituents. (n.d.).
-
4-Iodo-4'-(trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Cogent Chemistry, 4(1).
-
hammett substituent constants: Topics. (n.d.). Science.gov. Retrieved from [Link]
-
An electrochemical and computational chemistry study of substituted benzophenones. (n.d.). ResearchGate. Retrieved from [Link]
- Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
-
Hammett Substituent Constants. (n.d.). ResearchGate. Retrieved from [Link]
-
4-iodo-4'-(trifluoromethyl)benzophenone (C14H8F3IO). (n.d.). PubChemLite. Retrieved from [Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
-
A Survey of Hammett Substituent Constants. (2021, May 5). YouTube. Retrieved from [Link]
- Comparative Study of the Optoelectronic Properties. (n.d.). MJFAS.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Hammett substituent constants. (n.d.). Stenutz. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. scialert.net [scialert.net]
- 4. mjfas.utm.my [mjfas.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. web.viu.ca [web.viu.ca]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. Hammett substituent constants [stenutz.eu]
- 13. global.oup.com [global.oup.com]
- 14. researchgate.net [researchgate.net]
Safety data sheet (SDS) for 4-Iodo-4'-(trifluoromethyl)benzophenone
An In-depth Technical Guide to the Safe Handling and Application of 4-Iodo-4'-(trifluoromethyl)benzophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 4-Iodo-4'-(trifluoromethyl)benzophenone. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical data from established safety data sheets and chemical databases. The guide emphasizes a proactive approach to safety, detailing hazard identification, risk mitigation strategies, and emergency procedures. Through a combination of detailed protocols, data summarization, and visual workflows, this whitepaper aims to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively in a research and development setting.
Chemical Identity and Physical Properties
4-Iodo-4'-(trifluoromethyl)benzophenone is a halogenated and fluorinated benzophenone derivative. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C14H8F3IO | PubChem[1] |
| Molecular Weight | 376.11 g/mol | PubChem[1] |
| CAS Number | 34328-32-0 | PubChem[1] |
| IUPAC Name | (4-iodophenyl)-[4-(trifluoromethyl)phenyl]methanone | PubChem[1] |
| Appearance | Solid (assumed, based on related compounds) | N/A |
| XlogP | 4.8 | PubChem[1] |
Hazard Identification and GHS Classification
According to aggregated GHS information, 4-Iodo-4'-(trifluoromethyl)benzophenone is classified with the following hazards.[1] It is crucial to recognize and respect these classifications to prevent accidental exposure and environmental contamination.
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.[1]
The following pictogram is associated with this compound:
Based on data for the closely related compound 4-(Trifluoromethyl)benzophenone, it is prudent to also consider the potential for:
-
Skin Irritation (Category 2): May cause skin irritation.[2][3][4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][4]
Logical Flow for Hazard Assessment and Control
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide may be formed. [2]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2]
Disposal
-
Procedure: Disposal of this chemical and its containers must be in accordance with all local, state, and federal regulations. Do not empty into drains. [2]It should be treated as hazardous waste.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.
Toxicological and Ecological Information
Toxicological Profile
-
Acute Toxicity: No specific acute toxicity data is available for 4-Iodo-4'-(trifluoromethyl)benzophenone. [3]However, related benzophenones generally exhibit low acute toxicity. [6]* Irritation: Causes serious eye irritation. [1]May cause skin and respiratory irritation based on analogous compounds. [2][4]* Carcinogenicity: There is no specific data to classify the carcinogenicity of this compound. However, the International Agency for Research on Cancer (IARC) has classified the parent compound, benzophenone, as possibly carcinogenic to humans (Group 2B). [7]
Ecological Information
-
Toxicity: This substance is toxic to aquatic life with long-lasting effects. [1]* Persistence and Degradability: No data available.
-
Bioaccumulation: With a calculated XlogP of 4.8, there is a potential for bioaccumulation. [1]
References
-
PubChem. 4-Iodo-4'-(trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4-iodo-4'-(trifluoromethyl)benzophenone (C14H8F3IO).[Link]
-
CPL Aromas. Safety Data Sheet: Benzophenone 4.[Link]
-
Cheméo. Chemical Properties of Benzene, 1-iodo-4-(trifluoromethyl)- (CAS 455-13-0).[Link]
-
NIST. 4-(Trifluoromethyl)benzophenone. NIST Chemistry WebBook. [Link]
-
Therapeutic Goods Administration (TGA). Safety Review of Benzophenone.[Link]
-
Redox. Safety Data Sheet: Benzophenone.[Link]
Sources
4-Iodo-4'-(trifluoromethyl)benzophenone melting point and physical state
[1][2][3]
Executive Summary
4-Iodo-4'-(trifluoromethyl)benzophenone (CAS: 34328-32-0) is a specialized unsymmetrical diaryl ketone utilized primarily as a high-value intermediate in medicinal chemistry and materials science. Its structural duality—featuring an electrophilic carbonyl core flanked by a lipophilic trifluoromethyl group and a reactive iodine handle—makes it a critical scaffold for Suzuki-Miyaura cross-coupling reactions and the synthesis of photoinitiators.
This guide provides a comprehensive technical profile, including physical state analysis, melting point characterization, and a robust synthesis workflow designed to preserve the halogen functionality.
Physicochemical Characterization
Physical State and Appearance
At standard ambient temperature and pressure (SATP), 4-Iodo-4'-(trifluoromethyl)benzophenone exists as a crystalline solid .
-
Appearance: Typically presents as an off-white to pale yellow powder or needle-like crystals.
-
Odor: Faint, characteristic aromatic odor.
Melting Point Data
While specific experimental melting point (MP) values for this rare intermediate are often proprietary to high-throughput libraries, structural analogs and thermodynamic modeling provide a high-confidence range essential for purity verification.
| Compound | Structure | Melting Point (°C) | Relevance |
| 4-Iodo-4'-(trifluoromethyl)benzophenone | I-Ph-CO-Ph-CF3 | 110 – 140 °C (Predicted) | Target |
| 4-Iodobenzophenone | I-Ph-CO-Ph | 100 – 102 °C | Analog (H instead of CF3) |
| 4-(Trifluoromethyl)benzophenone | CF3-Ph-CO-Ph | 116 – 119 °C | Analog (H instead of I) |
| 4,4'-Diiodobenzophenone | I-Ph-CO-Ph-I | 236 – 238 °C | Symmetric Heavy Analog |
| 4,4'-Bis(trifluoromethyl)benzophenone | CF3-Ph-CO-Ph-CF3 | 116 – 118 °C | Symmetric Fluorinated Analog |
Technical Insight: The introduction of the heavy iodine atom (atomic radius ~133 pm) and the bulky trifluoromethyl group disrupts the crystal lattice packing efficiency compared to the symmetric di-iodo analog, likely suppressing the MP well below 200°C. However, the increased molecular weight (376.11 g/mol ) and intermolecular halogen bonding typically raise the MP above that of the unsubstituted benzophenone (48°C) and the mono-substituted analogs.
Solubility Profile
-
Insoluble: Water (Hydrophobic, logP > 4.5).
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, THF.
-
Sparingly Soluble: Methanol, Ethanol (requires heating).
Experimental Determination Protocol
To validate the identity and purity of synthesized or purchased material, the following self-validating protocol is recommended.
Capillary Melting Point Method
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvent occlusion can depress MP by 5-10°C).
-
Loading: Pack 2-3 mm of substance into a glass capillary tube.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 90°C.
-
Slow Ramp (1°C/min) from 90°C to melt.
-
-
Observation: Record the onset (liquid meniscus formation) and clear point (complete dissolution).
-
Acceptance Criteria: A range < 2°C indicates >98% purity.
-
Differential Scanning Calorimetry (DSC)
For high-precision applications (e.g., polymorph screening):
-
Pan: Aluminum, crimped (non-hermetic).
-
Purge Gas: Nitrogen (50 mL/min).
-
Program: Equilibrate at 25°C → Ramp 10°C/min to 200°C.
-
Endotherm: Look for a sharp endothermic peak in the 110–140°C region.
Synthesis & Purification Workflow
Direct Friedel-Crafts acylation is often inefficient for this target due to the deactivating nature of both the trifluoromethyl group (strong EWG) and the iodine atom. The Grignard Addition-Oxidation route is the industry standard for high yield and regiocontrol.
Chemical Pathway
-
Grignard Formation: Generation of 4-(trifluoromethyl)phenylmagnesium bromide.
-
Nucleophilic Addition: Attack on 4-iodobenzaldehyde (preserving the aryl iodide).
-
Oxidation: Conversion of the resulting secondary alcohol (hydrol) to the ketone.
Reaction Logic Diagram (DOT)
Caption: Step-wise synthesis via Grignard addition followed by oxidation, avoiding deactivation issues common in Friedel-Crafts acylation.
Detailed Protocol
Step 1: Grignard Addition
-
Reagents: 4-Bromobenzotrifluoride (1.0 equiv), Mg turnings (1.1 equiv), 4-Iodobenzaldehyde (0.9 equiv).
-
Solvent: Anhydrous THF.
-
Procedure: Initiate Grignard formation with iodine crystal catalyst. Add aldehyde at 0°C to prevent side reactions. Quench with saturated NH₄Cl.
-
Critical Control Point: Maintain temperature < 5°C during addition to prevent halogen-metal exchange at the iodine site.
Step 2: Oxidation
-
Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).
-
Solvent: DCM.
-
Procedure: Stir alcohol intermediate with 1.2 equiv oxidant at room temperature for 3-6 hours. Filter through Celite.
-
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain the target solid .
Applications and Handling
Key Applications
-
Cross-Coupling: The aryl iodide is a prime substrate for Suzuki, Sonogashira, and Heck couplings, allowing the modular construction of complex pharmaceutical scaffolds.
-
Photoinitiators: Benzophenone derivatives are widely used in UV-curing applications; the CF3 group alters the absorption spectrum and solubility.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place away from light (iodine-carbon bonds can be photosensitive over long periods).
References
-
Sigma-Aldrich. (2025). Product Specification: 4-Iodo-4'-(trifluoromethyl)benzophenone (AldrichCPR). Link
-
PubChem. (2025).[1] Compound Summary: 4-Iodo-4'-(trifluoromethyl)benzophenone (CID 615904). National Library of Medicine. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethyl)benzophenone. Link
-
ChemGuide. (2023). Friedel-Crafts Acylation and Alkylation Mechanisms. Link
Suppliers and price of 4-Iodo-4'-(trifluoromethyl)benzophenone intermediate
Topic: Suppliers and Price of 4-Iodo-4'-(trifluoromethyl)benzophenone Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Procurement & Application Guide
Executive Summary
4-Iodo-4'-(trifluoromethyl)benzophenone (CAS: 34328-32-0 ) is a specialized diaryl ketone intermediate critical in medicinal chemistry and materials science. It serves as a bifunctional scaffold: the trifluoromethyl group (-CF₃) confers metabolic stability and lipophilicity, while the iodine atom (-I) provides a reactive handle for cross-coupling (Suzuki, Sonogashira, Heck) to extend carbon skeletons.
This guide moves beyond simple catalog listings to analyze the synthesis routes that dictate purity, the impurity profiles that affect downstream success, and a tiered market analysis for procurement strategies.
Chemical Profile & Reactivity
Understanding the electronic push-pull nature of this molecule is essential for optimizing its use in synthesis.
| Property | Data |
| CAS Number | 34328-32-0 |
| Formula | C₁₄H₈F₃IO |
| Molecular Weight | 376.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 114–116 °C (typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Reactivity Matrix
-
The Iodine Handle (Site A): Located para to the carbonyl. The electron-withdrawing nature of the carbonyl group activates the C-I bond for oxidative addition with transition metals (Pd, Ni), making it highly reactive in cross-coupling reactions compared to neutral aryl iodides.
-
The Trifluoromethyl Tail (Site B): Chemically inert under standard conditions. Its primary role is physicochemical—increasing logP (lipophilicity) and preventing metabolic oxidation at the para position.
-
The Carbonyl Core (Site C): Susceptible to nucleophilic attack (Grignard, reduction), but less reactive than aldehydes due to steric bulk and conjugation.
Synthesis & Manufacturing Pathways
The impurity profile of the commercial material depends entirely on the synthesis method used by the supplier.
Method A: Friedel-Crafts Acylation (Industrial Route)
Most bulk suppliers use this route due to cost efficiency.
-
Reagents: 4-(Trifluoromethyl)benzoyl chloride + Iodobenzene (catalyzed by AlCl₃).
-
Mechanism: Electrophilic aromatic substitution.
-
Risk: Iodobenzene is ortho/para directing. While sterics favor the para product, trace ortho-isomer impurities (2-iodo-4'-(trifluoromethyl)benzophenone) are common and difficult to separate.
Method B: Grignard Addition to Nitrile (High-Purity Route)
Preferred for research-grade materials where regioisomer purity is critical.
-
Reagents: 4-(Trifluoromethyl)phenylmagnesium bromide + 4-Iodobenzonitrile.
-
Mechanism: Nucleophilic addition to form a ketimine intermediate, followed by acid hydrolysis.
-
Advantage: Guarantees the para-para substitution pattern; no regioisomers formed.
Figure 1: Comparison of synthesis routes. Method B is recommended for drug discovery applications to avoid isomeric impurities.
Market Analysis: Suppliers & Pricing
The market is divided into "Catalog" suppliers (high price, small pack) and "Custom Synthesis" CROs (lower price, bulk).
Tier 1: Catalog Suppliers (Research Scale: mg to 5g)
Use these for initial screening or when immediate delivery is required.
| Supplier | Brand/Grade | Estimated Price (USD) | Notes |
| Sigma-Aldrich | AldrichCPR | ~$1,300 / g | Part of "Rare Chemical Library". High markup. |
| Combi-Blocks | Catalog | ~$150 - $300 / g | Often has stock in San Diego. Good balance of speed/cost. |
| Fluorochem | Catalog | ~$100 - $250 / g | UK-based, strong in fluorinated intermediates. |
Tier 2: Custom Synthesis / Bulk (Development Scale: >100g)
For scale-up, contract a CRO. The cost structure shifts from "product value" to "labor + materials."
-
Target Price: $500 – $1,500 per kg (depending on purity specs).
-
Key Regions: China (Shanghai/Jiangsu), India (Hyderabad).
-
Recommended Strategy: Request a 10g sample for ¹H-NMR and HPLC analysis to verify the absence of the ortho-isomer before committing to a kg-batch.
Procurement Decision Matrix
Figure 2: Decision logic for sourcing based on scale and purity requirements.
Quality Control & Handling
When receiving this material, standard CoA (Certificate of Analysis) data is often insufficient for rigorous drug development.
Critical QC Protocol:
-
¹H-NMR (CDCl₃): Look for the characteristic splitting pattern of the para-substituted rings. Ortho-isomers will disrupt the symmetry of the aromatic doublets.
-
¹⁹F-NMR: Essential to confirm the integrity of the -CF₃ group. A single sharp singlet should be observed (approx. -63 ppm).
-
HPLC: Run a gradient method to separate de-iodinated byproducts (4-(trifluoromethyl)benzophenone), which are common contaminants if the synthesis involved metal catalysis.
Storage:
-
Store at 2–8°C .
-
Protect from light (iodinated compounds can be photosensitive).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent long-term oxidative degradation.
References
-
Sigma-Aldrich. 4-Iodo-4'-(trifluoromethyl)benzophenone Product Page. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 615904, 4-Iodo-4'-(trifluoromethyl)benzophenone. Retrieved from
-
European Patent Office. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (EP0004447). Retrieved from
-
BenchChem. Synthesis of Iodinated Benzophenones: Technical Support. Retrieved from
-
MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 30(14). Retrieved from
A Tale of Two Halogens: A Comparative Analysis of 4-Iodo-4'-(trifluoromethyl)benzophenone and 4,4'-Diiodobenzophenone in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers
Abstract
In the landscape of drug discovery and materials science, benzophenone scaffolds serve as versatile and privileged structures.[1] Their rigid diaryl ketone framework allows for precise three-dimensional orientation of substituents, making them ideal for targeted molecular design. This guide provides a deep comparative analysis of two key halogenated benzophenone derivatives: 4-Iodo-4'-(trifluoromethyl)benzophenone and 4,4'-diiodobenzophenone. While structurally similar, the substitution of an iodo group with a trifluoromethyl moiety imparts dramatically different electronic, steric, and physicochemical properties. These differences fundamentally alter their reactivity profiles and dictate their respective applications, from the synthesis of symmetrical polymers to the development of complex, metabolically stable pharmaceutical agents. This document will elucidate these core differences to empower researchers in selecting the optimal building block for their specific synthetic and therapeutic objectives.
Part 1: A Comparative Overview of Molecular Structure and Physicochemical Properties
The foundational difference between 4-Iodo-4'-(trifluoromethyl)benzophenone and 4,4'-diiodobenzophenone lies in the nature of the substituent at the 4'-position. This single alteration—replacing an iodine atom with a trifluoromethyl (CF₃) group—creates a cascade of effects that differentiate the two molecules.
Electronic and Steric Influence of Key Substituents:
-
Iodo Group (-I): The iodine atom is a large, polarizable halogen. While it is an ortho, para-directing deactivator in electrophilic aromatic substitution, its primary role in the context of these molecules is twofold: a) as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions[2], and b) as a potential halogen bond donor, a non-covalent interaction of growing importance in rational drug design.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3][4] Its influence is primarily inductive, pulling electron density from the aromatic ring. This has profound consequences: it enhances the metabolic stability of the molecule, increases lipophilicity, and can significantly modulate the acidity or basicity of nearby functional groups.[5][6][7] The CF₃ group is significantly more lipophilic than a methyl group and is often employed to improve a drug's ability to cross biological membranes.[7]
The benzophenone core itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer and anti-inflammatory effects.[1][8] The interplay of this core with the unique peripheral substituents is what defines the utility of these reagents.
Physicochemical Data Comparison
The following table summarizes key quantitative data, highlighting the impact of the CF₃ group versus the second iodo group on the molecule's overall properties.
| Property | 4-Iodo-4'-(trifluoromethyl)benzophenone | 4,4'-Diiodobenzophenone | Data Source(s) |
| Molecular Formula | C₁₄H₈F₃IO | C₁₃H₈I₂O | [9], PubChem |
| Molar Mass | 376.11 g/mol | 434.02 g/mol | [9], PubChem |
| XLogP3 | 4.8 | 5.2 | [9], PubChem |
| Appearance | White to off-white solid | Off-white to yellow solid | Supplier Data |
| Melting Point | Not specified | 235-238 °C | PubChem |
Part 2: Synthesis and Comparative Reactivity
The synthetic utility of both molecules is dominated by the reactivity of the carbon-iodine (C-I) bond, which is among the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2]
General Synthetic Routes
Both compounds can be synthesized via Friedel-Crafts acylation. For instance, 4,4'-diiodobenzophenone can be prepared by the reaction of 4-iodobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride. Similarly, 4-Iodo-4'-(trifluoromethyl)benzophenone can be synthesized from 4-iodobenzoyl chloride and trifluoromethylbenzene.
Workflow: General Friedel-Crafts Acylation
Caption: Generalized workflow for Friedel-Crafts acylation synthesis.
Reactivity in Cross-Coupling Reactions
The primary divergence in chemical behavior appears in cross-coupling reactions. While both molecules utilize the C-I bond, the electronic nature of the second aromatic ring dictates the reaction kinetics and, in the case of the diiodo compound, the potential for selectivity.
-
4-Iodo-4'-(trifluoromethyl)benzophenone: The potent electron-withdrawing CF₃ group significantly influences the reactivity of the distal C-I bond. It renders the ipso-carbon of the C-I bond more electron-deficient, thereby accelerating the rate-determining oxidative addition step in the catalytic cycles of reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[10] This heightened reactivity makes it an exceptionally efficient partner for introducing the 4-(trifluoromethyl)benzoyl moiety into complex molecules.
-
4,4'-Diiodobenzophenone: As a symmetrical molecule with two reactive C-I bonds, it serves as a bifunctional linker. This presents both an opportunity and a challenge. It is an excellent monomer for step-growth polymerization or for synthesizing symmetrical molecules. However, achieving selective mono-functionalization to create an asymmetrical product requires careful control of stoichiometry and reaction conditions to avoid the formation of di-substituted byproducts. The lack of a strong electron-withdrawing or -donating group means its reactivity is baseline for an iodoaryl ketone.
Catalytic Cycle: The Suzuki-Miyaura Cross-Coupling
The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[11][12] The initial "Oxidative Addition" step is where the electronic properties of the benzophenone substrate have the most significant impact.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with an arylboronic acid, adaptable for either benzophenone substrate.
Materials:
-
Aryl Iodide (e.g., 4-Iodo-4'-(trifluoromethyl)benzophenone) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[10]
Causality: The choice of base, solvent, and palladium ligand can be critical for optimizing yield and minimizing side reactions, particularly when dealing with the bifunctional 4,4'-diiodobenzophenone where controlled mono-arylation is desired.
Part 3: Divergent Applications in Research and Development
The structural and reactivity differences translate directly into distinct applications for these two compounds. The decision to use one over the other is driven by the final desired molecular architecture.
Logical Flow: From Structure to Application
Caption: Divergent paths from molecular structure to application.
Applications of 4-Iodo-4'-(trifluoromethyl)benzophenone
This molecule is a quintessential building block in modern medicinal chemistry. The trifluoromethyl group is a bioisostere for several groups and is prized for its ability to enhance key drug properties.[5][6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can increase the half-life and bioavailability of a drug candidate.
-
Enhanced Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets.[13]
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and cross the blood-brain barrier.[5][6]
Its utility lies in creating asymmetric molecules where the properties of the trifluoromethylphenyl moiety are specifically desired to optimize the pharmacological profile of a lead compound.
Applications of 4,4'-Diiodobenzophenone
This symmetric dihalide is primarily used when a rigid, kinked diaryl ketone linker is needed to connect two other molecular fragments.
-
Polymer Chemistry: It can serve as a monomer in the synthesis of high-performance polymers. For example, analogues like 4,4'-difluorobenzophenone are key precursors for polyether ether ketone (PEEK), a robust engineering plastic.[14] 4,4'-diiodobenzophenone could be used in similar polycondensation or cross-coupling polymerization reactions.
-
Materials Science: It can be used to construct symmetrical molecules for materials applications, such as organic light-emitting diodes (OLEDs) or molecular sensors, where the benzophenone core acts as a chromophore.
-
Symmetrical Drug Design: In cases where a C₂-symmetric inhibitor is desired for a dimeric protein target, this scaffold provides an ideal starting point.
Conclusion
While both 4-Iodo-4'-(trifluoromethyl)benzophenone and 4,4'-diiodobenzophenone are valuable iodinated benzophenone reagents, their utility is highly divergent. 4,4'-Diiodobenzophenone is a symmetric, bifunctional linker, ideal for polymerization and the synthesis of symmetrical molecules. Its reactivity is predictable but requires careful control for selective mono-functionalization. In contrast, 4-Iodo-4'-(trifluoromethyl)benzophenone is a highly activated, monofunctional building block tailored for medicinal chemistry. The presence of the trifluoromethyl group not only enhances its reactivity in crucial C-C bond-forming reactions but also imparts desirable pharmacokinetic properties to the final product. For the drug development professional, it represents a powerful tool for lead optimization, offering a direct route to introduce a metabolically robust, lipophilic, and electron-poor aromatic ring. Understanding these fundamental differences is paramount for researchers aiming to leverage these scaffolds to their full potential in the rational design of new molecules.
References
-
Wikipedia. 4,4'-Dihydroxybenzophenone. [Link]
-
PubChem. 4-Iodo-4'-(trifluoromethyl)benzophenone. [Link]
- Google Patents. Process for producing benzophenone compounds.
-
Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]
- Google Patents. Synthesis method of 4, 4'-dihydroxy benzophenone.
-
PubChemLite. 4-iodo-4'-(trifluoromethyl)benzophenone (C14H8F3IO). [Link]
-
SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]
-
PubChem. 4,4'-Dihydroxybenzophenone. [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIH National Library of Medicine. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
NIH National Library of Medicine. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIH National Library of Medicine. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
NIH National Library of Medicine. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
-
Quick Company. "New Process For Preparing 4,4,' Difluorobenzophenone". [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIST. 4,4'-Dihydroxybenzophenone. [Link]
-
ChemBK. 4,4'-Dihydroxy benzophenone. [Link]
- Google Patents. Use of benzophenone compound in pharmaceuticals.
-
ResearchGate. Synthesis and Properties of α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone. [Link]
-
Wiley Online Library. Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. [Link]
-
Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]
-
White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Coe College. Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions. [Link]
-
SlideShare. Transition-Metal-Free Coupling Reactions. [Link]
-
Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. scispace.com [scispace.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Iodo-4'-(trifluoromethyl)benzophenone | C14H8F3IO | CID 615904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 12. mabel.wwu.edu [mabel.wwu.edu]
- 13. researchgate.net [researchgate.net]
- 14. guidechem.com [guidechem.com]
Strategic Engineering of Trifluoromethylated Benzophenone Derivatives
Executive Summary: The Fluorine Advantage
In the high-stakes landscape of drug discovery, the benzophenone scaffold serves as a privileged structure, anchoring therapeutics ranging from anti-inflammatory agents to non-nucleoside reverse transcriptase inhibitors. However, the "magic methyl" effect of the 20th century has been superseded by the "strategic trifluoromethyl (
Incorporating a trifluoromethyl group into the benzophenone core is not merely a steric modification; it is an electronic and physicochemical overhaul. The
-
Metabolic Shielding: Blocking labile C-H sites (particularly at para positions) from cytochrome P450 oxidation.
-
Lipophilicity Modulation: Increasing
to enhance blood-brain barrier (BBB) permeability, critical for neurokinin-1 (NK1) receptor antagonists. -
Dipole Reorientation: Altering the vector of the carbonyl dipole, influencing binding pocket affinity.
This guide moves beyond basic synthesis, offering a decision matrix for selecting between classical Friedel-Crafts acylation and modern transition-metal-catalyzed cross-couplings, underpinned by self-validating experimental protocols.
Chemical Space & Structure-Activity Relationship (SAR)
The placement of the
Table 1: Physicochemical Impact of Substitution Patterns
| Substitution Site | Electronic Effect ( | Metabolic Impact | Primary Application |
| 4-Position (Para) | Strong E-withdrawing ( | High. Blocks | Half-life extension; metabolic stability. |
| 3-Position (Meta) | Inductive E-withdrawing ( | Moderate. | Electronic tuning of carbonyl reactivity. |
| 3,5-Bis( | Synergistic Deactivation | Very High. Creates lipophilic "grease ball" motif. | NK1 Antagonists (e.g., Aprepitant precursors). |
| 2-Position (Ortho) | Steric Twist + Field Effect | High. Forces non-planar conformation. | Disrupting planar |
Visualization: The SAR Logic Flow
The following diagram illustrates the decision logic for modifying benzophenones with trifluoromethyl groups.
Figure 1: Strategic decision tree for trifluoromethyl-benzophenone engineering.
Synthetic Methodologies: Causality & Choice
Choosing a synthetic route requires analyzing the electronic nature of the substrates. You cannot simply "Friedel-Crafts" any substrate due to the strong deactivating nature of the
Method A: The "Inverted" Friedel-Crafts Acylation
Best for: Building the core scaffold from scratch using inexpensive reagents.
The Challenge: You cannot easily acylate a trifluoromethylbenzene ring because the
Method B: Pd-Catalyzed Late-Stage Trifluoromethylation
Best for: Late-stage functionalization (LSF) of complex drug candidates.
The Mechanism: Cross-coupling of an aryl chloride with a nucleophilic
Visualization: Synthesis Workflow Comparison
Figure 2: Divergent synthetic pathways based on substrate availability and stage of development.
Detailed Experimental Protocols
Protocol 1: Robust Synthesis of 4-(Trifluoromethyl)benzophenone (Friedel-Crafts)
This protocol utilizes the "inverted" strategy to overcome ring deactivation.
Reagents:
-
Benzene (Nucleophile, excess/solvent)
-
4-(Trifluoromethyl)benzoyl chloride (Electrophile)
-
Aluminum Chloride (
, anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube. -
Lewis Acid Activation: Charge the flask with anhydrous
(1.1 equiv, 33 mmol) and dry dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath. -
Acyl Chloride Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 equiv, 30 mmol) in 20 mL dry DCM. Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The mixture should turn yellow/orange, indicating the formation of the acylium ion complex.
-
-
Nucleophile Addition: Add benzene (or substituted arene) (1.2 equiv) dropwise. Maintain temperature < 5°C to prevent polymerization or side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Critical Safety Step. Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture. The hydrolysis of aluminum salts is highly exothermic.
-
Workup: Separate the organic layer.[1][2][3][4] Extract the aqueous layer with DCM (
mL). Wash combined organics with 1M NaOH (to remove unreacted acid), water, and brine. -
Purification: Dry over
, concentrate in vacuo, and recrystallize from hot hexane/ethanol.
Protocol 2: Pd-Catalyzed Trifluoromethylation of 4-Chlorobenzophenone
Based on Buchwald-Hartwig type methodologies for installing
Reagents:
-
4-Chlorobenzophenone (Substrate)
- (Triethyl(trifluoromethyl)silane)
- / BrettPhos (Catalyst System)
- (Activator)
Step-by-Step Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with 4-chlorobenzophenone (1.0 mmol),
(2 mol%), BrettPhos (4 mol%), and spray-dried Potassium Fluoride (KF, 2.0 equiv). -
Solvent Addition: Add anhydrous Dioxane (2 mL).
-
Reagent Addition: Add
(1.2 equiv) via syringe. -
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Mechanism Note: The KF activates the silicon reagent, generating a pentacoordinate silicon species that transfers the
group to the Pd(II) center.
-
-
Workup: Cool to room temperature. Dilute with ether and filter through a pad of celite to remove palladium black and salts.
-
Purification: Concentrate and purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Applications in Drug Development[5]
Neurokinin-1 (NK1) Receptor Antagonists
The 3,5-bis(trifluoromethyl)benzoyl moiety is a hallmark of high-affinity NK1 antagonists.
-
Example: Precursors to Aprepitant (Emend).
-
Role: The bis-CF3 motif creates a hydrophobic "anchor" that fits into the lipophilic pocket of the NK1 receptor, while simultaneously preventing metabolic degradation of the phenyl ring.
NF-κB Pathway Inhibition
Recent studies indicate that trifluoromethylated benzophenone derivatives can inhibit the activation of Nuclear Factor-κB (NF-κB).
-
Mechanism: These compounds likely interfere with the IKK complex or the upstream kinase signaling (PKC), preventing the phosphorylation and degradation of IκBα.
-
Therapeutic Potential: Anti-inflammatory (rheumatoid arthritis) and anti-cancer (hepatoma) agents.
References
-
Palladium-Catalyzed Trifluoromethyl
- Source: Science (Buchwald et al.)
- Context: Primary reference for Method B (Protocol 2).
-
Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflamm
-
Source: Bioorganic & Medicinal Chemistry[5]
- Context: Biological evaluation of benzophenone derivatives for inflamm
-
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Source: US P
- Context: Industrial scale synthesis of the bis-CF3 moiety for NK1 antagonists.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Source: Molecules (MDPI)
- Context: General review of the "Fluorine Effect" on lipophilicity and metabolism.
-
Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
-
Source: University of Delaware Course Material[1]
- Context: found
-
Sources
- 1. Friedel-Crafts Acylation [www1.udel.edu]
- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The palladium-catalyzed trifluorom ... | Article | H1 Connect [archive.connect.h1.co]
Methodological & Application
Application Note: Synthesis of 4-Iodo-4'-(trifluoromethyl)benzophenone via Friedel-Crafts Acylation
Introduction & Strategic Analysis
Significance of the Scaffold
The diaryl ketone motif, specifically the benzophenone core, is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and photoaffinity labeling reagents. The target molecule, 4-Iodo-4'-(trifluoromethyl)benzophenone , is of particular value due to its dual functionality:
-
4-Iodo Group: A versatile handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to elaborate the scaffold.
-
4'-Trifluoromethyl Group: A bioisostere that enhances lipophilicity and metabolic stability, critical for optimizing ADME properties.
Retrosynthetic Logic (Causality)
The synthesis of unsymmetrical benzophenones via Friedel-Crafts acylation requires a strategic choice of nucleophile (arene) and electrophile (acyl chloride) to ensure regioselectivity and reactivity.
-
Route A (Selected): Acylation of Iodobenzene with 4-(Trifluoromethyl)benzoyl chloride.
-
Electronic Rationale: Iodobenzene contains an iodine atom, which is inductively withdrawing but resonance donating. It directs electrophilic substitution to the ortho and para positions. Due to the steric bulk of the incoming acylium ion, the para product is strongly favored.
-
Reactivity: While iodine deactivates the ring relative to benzene, it remains sufficiently nucleophilic to react with highly electrophilic acyl chlorides under Lewis acid catalysis.
-
Electrophile: The 4-(trifluoromethyl)benzoyl chloride generates a highly reactive acylium ion due to the electron-withdrawing nature of the -CF3 group, which enhances the electrophilicity of the carbonyl carbon.
-
-
Route B (Rejected): Acylation of (Trifluoromethyl)benzene with 4-Iodobenzoyl chloride.
-
Reason for Rejection: The -CF3 group on the benzene ring is strongly deactivating and meta-directing. Friedel-Crafts reactions generally fail or proceed in very poor yield on rings as deactivated as benzotrifluoride. Furthermore, this would yield the meta-isomer, not the desired 4,4'-isomer.
-
Reaction Mechanism & Pathway[1][2][3][4][5][6]
The reaction proceeds via the generation of an acylium ion intermediate, followed by Electrophilic Aromatic Substitution (EAS).
Figure 1: Mechanistic pathway for the AlCl3-mediated acylation. The reaction is driven by the formation of the electrophilic acylium species.[1][2]
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Physical State | Role |
| Iodobenzene | 204.01 | 1.0 | 2.04 g (10 mmol) | Liquid | Nucleophile |
| 4-(CF3)benzoyl chloride | 208.56 | 1.1 | 2.29 g (11 mmol) | Liquid/Low MP Solid | Electrophile |
| Aluminum Chloride (AlCl3) | 133.34 | 1.3 | 1.73 g (13 mmol) | Solid (Anhydrous) | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 20 mL | Liquid | Solvent |
| Dichloromethane (DCM) | 84.93 | Workup | 50 mL | Liquid | Extraction |
| HCl (1 M) | 36.46 | Quench | 50 mL | Aqueous Soln. | Quenching |
Detailed Step-by-Step Procedure
Step 1: Catalyst Activation [3]
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen inlet.
-
Critical: Flame-dry the glassware under vacuum and backfill with Nitrogen (N2) to ensure anhydrous conditions. AlCl3 is highly hygroscopic; moisture deactivates the catalyst.
-
Add Aluminum Chloride (1.73 g, 13 mmol) to the flask.
-
Add 1,2-Dichloroethane (10 mL) . Stir to form a suspension.
Step 2: Acylium Ion Formation 5. Dissolve 4-(Trifluoromethyl)benzoyl chloride (2.29 g, 11 mmol) in DCE (5 mL). 6. Add the acid chloride solution dropwise to the AlCl3 suspension at 0°C (ice bath). 7. Observation: The mixture typically turns yellow or orange, indicating the formation of the acylium-aluminate complex. Stir for 15 minutes at 0°C.
Step 3: Electrophilic Attack 8. Dissolve Iodobenzene (2.04 g, 10 mmol) in DCE (5 mL). 9. Add the Iodobenzene solution dropwise to the reaction mixture over 10 minutes.
- Note: Adding the substrate to the complex minimizes side reactions compared to the reverse addition.
- Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
- Heat the reaction to Reflux (83°C) for 4–6 hours.
- Checkpoint: Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The limiting reagent (Iodobenzene) should disappear.
Step 4: Quenching and Workup 12. Cool the mixture to RT and then to 0°C. 13. Caution: Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (50 mL) . This step is exothermic and releases HCl gas. Perform in a fume hood. 14. Stir vigorously until the solid aluminum salts are fully dissolved. 15. Transfer to a separatory funnel. Separate the organic layer.[4][5] 16. Extract the aqueous layer with DCM (2 x 20 mL) . 17. Combine the organic layers and wash sequentially with:
- Water (30 mL)
- Saturated NaHCO3 (30 mL) – Removes unreacted acid.
- Brine (30 mL)
- Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotary Evaporator).
Step 5: Purification 19. The crude residue is typically an off-white solid. 20. Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH) . Allow to cool slowly to RT, then to 4°C. Filter the crystals. 21. Alternative: If purity is insufficient, perform Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting critical control points (yellow) and safety hazards (red).
Characterization & Validation
To validate the synthesis, the following analytical data must be obtained. Note that para-substitution is symmetric in the local environment, giving characteristic splitting patterns.
-
Physical State: White to off-white crystalline solid.
-
Melting Point (Predicted): ~100–120°C (Based on analogs).
-
1H NMR (400 MHz, CDCl3):
-
Look for two distinct AA'BB' systems (two pairs of doublets) in the aromatic region (7.4 – 8.0 ppm).
-
The protons ortho to the Iodine will be chemically distinct from those ortho to the Carbonyl.
-
The protons on the trifluoromethyl ring will also show a characteristic doublet pair.
-
-
19F NMR:
-
Single singlet around -63 ppm (characteristic of Ar-CF3).
-
-
Mass Spectrometry (EI/ESI):
-
Molecular Ion [M]+: 376.
-
Fragment ions: [M-I]+ (249), [F3C-C6H4-CO]+ (173).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst deactivation by moisture. | Ensure glassware is flame-dried; use fresh anhydrous AlCl3. |
| Incomplete Conversion | Deactivated nucleophile (Iodobenzene). | Increase reaction time or switch solvent to 1,2-DCE and reflux (higher temp than DCM). |
| Isomer Mixture | Formation of ortho isomer. | Recrystallize from Ethanol; para isomer is typically less soluble and crystallizes first. |
| Deiodination | Protodeiodination (rare with AlCl3). | Maintain anhydrous conditions; avoid excessive heating beyond reflux. |
References
-
Friedel-Crafts Acylation Mechanism
-
Olah, G. A.[2] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
-
Source:
-
-
Acylation of Halobenzenes
-
General Benzophenone Synthesis Protocol
-
Synthesis of Trifluoromethyl-substituted Benzophenones
- Use of 4-(trifluoromethyl)
-
Source:
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 4. studymoose.com [studymoose.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]
- 13. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. 4-Iodo-4'-(trifluoromethyl)benzophenone | C14H8F3IO | CID 615904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Sonogashira Coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone with Terminal Alkynes
Abstract & Chemical Context
This guide details the protocol for the Sonogashira cross-coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone (Substrate) with terminal alkynes. This reaction is a critical transformation in medicinal chemistry for synthesizing fluorinated diarylketone scaffolds, which are privileged structures in oncology (e.g., tubulin inhibitors) and metabolic disease research.
The substrate features two key electronic activators:
-
The Trifluoromethyl Group (-CF₃): Located on the distal ring, it enhances lipophilicity and metabolic stability.
-
The Benzophenone Carbonyl: Acts as a pi-acceptor, significantly decreasing electron density on the iodinated ring.
Chemo-Selectivity Insight: The electron-deficient nature of the aryl iodide facilitates a rapid oxidative addition step in the catalytic cycle, often allowing the reaction to proceed under milder conditions compared to electron-rich aryl halides. However, this same deficiency requires careful control of the base and solvent to prevent side reactions such as nucleophilic aromatic substitution or base-promoted degradation.
Reaction Mechanism
The reaction follows the standard Pd(0)/Cu(I) co-catalyzed cycle.[1] The presence of the electron-withdrawing carbonyl group para to the iodide accelerates Step A (Oxidative Addition).
Figure 1: Catalytic cycle emphasizing the oxidative addition acceleration due to the electron-deficient benzophenone core.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | Role | Grade/Notes |
| 4-Iodo-4'-(trifluoromethyl)benzophenone | 1.0 | Substrate | >98% purity; Recrystallize if yellowed. |
| Terminal Alkyne | 1.2 | Coupling Partner | Distill if liquid; check for polymerization. |
| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Catalyst | Preferred over Pd(PPh₃)₄ for air stability. |
| CuI | 0.05 (5 mol%) | Co-catalyst | Must be off-white. If green/brown, wash with THF. |
| Triethylamine (Et₃N) | 3.0 | Base | Dried over KOH or molecular sieves. |
| THF (Tetrahydrofuran) | [0.2 M] | Solvent | Anhydrous; degassed (sparged with Ar). |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
-
Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Cool under a stream of dry Argon or Nitrogen.
-
Critical: Ensure all glass joints are greased or sleeved to prevent oxygen ingress, which promotes Glaser homocoupling of the alkyne.
Step 2: Reagent Addition (Glovebox or Schlenk Line)
-
Charge the RBF with 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 equiv) and Pd(PPh₃)₂Cl₂ (3 mol%).
-
Add CuI (5 mol%) last to minimize interaction with the oxidant before the solvent is added.
-
Seal the flask with a rubber septum and purge with Argon for 5 minutes.
Step 3: Solvent and Liquid Reagent Addition
-
Via syringe, add anhydrous THF to achieve a concentration of 0.2 M relative to the aryl iodide.
-
Add Triethylamine (3.0 equiv). The solution should turn slightly yellow/turbid.
-
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
-
Observation: A color change to dark brown or black within 10 minutes indicates active Pd(0) generation and initiation.
-
Step 4: Reaction Monitoring
-
Stir at Room Temperature (25 °C) .
-
Expert Note: Due to the activated nature of the aryl iodide, heating is often unnecessary and can promote side reactions. Only heat to 40 °C if conversion is <50% after 2 hours.
-
-
Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Look for the disappearance of the starting iodide (Rt ~ X min) and appearance of the highly fluorescent coupled product.
-
Step 5: Workup
-
Once complete (typically 4–6 hours), dilute the mixture with Et₂O (30 mL).
-
Filter through a short pad of Celite to remove Pd black and ammonium salts. Rinse the pad with Et₂O.
-
Wash the filtrate with saturated NH₄Cl (2 x 20 mL) to remove copper species (blue aqueous layer indicates successful Cu removal).
-
Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% → 10% EtOAc in Hexanes.
-
Note: The product is usually less polar than the starting ketone but more polar than the homocoupled alkyne dimer.
-
Optimization & Troubleshooting Guide
The following table summarizes conditions to optimize yield based on specific failure modes.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to Pd(dppf)Cl₂ (more robust) or increase Temp to 50 °C. |
| Alkyne Homocoupling (Glaser) | Oxygen present in system. | Degas solvents more rigorously (Freeze-Pump-Thaw); Add alkyne slowly (syringe pump). |
| Dehalogenation (Ar-I → Ar-H) | Hydride source present. | Ensure solvent is dry; avoid excessive heating; switch base to Diisopropylamine . |
| Product Degradation | Base sensitivity of Benzophenone. | Switch to inorganic base conditions: K₂CO₃ / Acetone / H₂O (Phase Transfer). |
Expert Insight: Handling the CF₃ Group
The trifluoromethyl group is generally inert under Sonogashira conditions. However, it significantly increases the lipophilicity of the product. When running LC-MS, expect the product to elute late on C18 columns. If the product is an oil that refuses to crystallize, the CF₃ group is likely preventing lattice packing; consider triturating with cold pentane.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. Retrieved from BenchChem Database. Link
-
PubChem. (2025).[4] Compound Summary: 4-Iodo-4'-(trifluoromethyl)benzophenone (CID 615904).[4] National Center for Biotechnology Information. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Iodo-4'-(trifluoromethyl)benzophenone | C14H8F3IO | CID 615904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Photopolymerization Using 4-Iodo-4'-(trifluoromethyl)benzophenone
This Application Note is structured as a high-level technical guide for researchers utilizing 4-Iodo-4'-(trifluoromethyl)benzophenone (ITF-BP) as a specialized photoinitiator. It synthesizes established photophysical principles with the specific electronic properties of this molecule to provide a robust experimental framework.
Executive Summary
4-Iodo-4'-(trifluoromethyl)benzophenone (ITF-BP) represents a "hybrid" class of Type II photoinitiators. Unlike standard benzophenone, ITF-BP incorporates two critical functional modifications: a trifluoromethyl group (-CF₃) and an iodine atom (-I) . This guide details the protocol for utilizing ITF-BP in free-radical polymerization (FRP), specifically highlighting its enhanced intersystem crossing (ISC) efficiency via the heavy-atom effect and its tuned electrophilicity for rapid hydrogen abstraction.
Key Applications:
-
Surface grafting and modification (H-abstraction from passive substrates).
-
UV-curing of acrylate/methacrylate coatings.
-
Photopolymerization in oxygen-sensitive environments (due to rapid radical generation).
Mechanistic Principles & Rationale
To optimize your experiments, it is crucial to understand why ITF-BP behaves differently than unsubstituted benzophenone.
The "Push-Pull" Electronic Effect
-
Trifluoromethyl (-CF₃): This strong electron-withdrawing group (EWG) at the para position lowers the energy of the n-π* transition and increases the electrophilicity of the carbonyl oxygen in the excited triplet state (
). This accelerates the rate of hydrogen abstraction ( ) from the co-initiator (amine). -
Iodine (-I): The heavy iodine atom introduces significant spin-orbit coupling (SOC). This facilitates a rapid Intersystem Crossing (ISC) from the excited singlet state (
) to the reactive triplet state ( ). While this increases the quantum yield of triplets ( ), it also shortens the triplet lifetime, necessitating a higher concentration of co-initiator to capture the radical before it decays.
Dual-Pathway Initiation Risk
While primarily a Type II initiator (requiring a co-initiator), the aryl-iodide bond is susceptible to homolysis under deep UV (<300 nm), potentially generating aryl radicals (Type I behavior). The protocol below is designed to favor the controlled Type II pathway.
Mechanistic Pathway Diagram
Figure 1: Photophysical pathways of ITF-BP. The iodine atom accelerates the S1 -> T1 transition, while the CF3 group enhances the reactivity of the T1 state toward the amine.
Experimental Protocol
Materials & Formulation
Reagents:
-
Photoinitiator: 4-Iodo-4'-(trifluoromethyl)benzophenone (ITF-BP).
-
Monomer: Acrylates (e.g., TMPTA, PEGDA) or Methacrylates. Note: Acrylates cure faster due to lower steric hindrance.
-
Co-initiator (Synergist): Tertiary amine required.
-
Standard: Triethylamine (TEA) or Methyldiethanolamine (MDEA).
-
High Performance: Ethyl-4-(dimethylamino)benzoate (EDB) - Recommended for lower odor and higher efficiency.
-
-
Solvent (if needed): Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
Formulation Table:
| Component | Concentration (wt%) | Role | Notes |
| Monomer | 90 - 98% | Bulk Matrix | Ensure inhibitor (MEHQ) levels are <100 ppm for kinetics studies. |
| ITF-BP | 0.5 - 2.0% | Photoinitiator | Higher MW than benzophenone; adjust molar equivalent if comparing. |
| Amine Co-initiator | 1.0 - 3.0% | H-Donor | Critical: Molar excess relative to ITF-BP (typically 2:1 or 3:1 ratio). |
| Solvent | Variable | Diluent | Only for thin films. Avoid alcohols if possible (can interfere with H-abstraction). |
Preparation Procedure
-
Dissolution: Dissolve ITF-BP in the monomer. If the monomer is viscous (e.g., epoxy acrylates), gently heat to 40°C or use a minimal amount of DCM to pre-dissolve the initiator before mixing.
-
Checkpoint: The solution should be clear and slightly yellow. Turbidity indicates poor solubility; switch to a more polar monomer or add a co-solvent.
-
-
Amine Addition: Add the amine co-initiator last to prevent premature dark reactions or stability issues. Mix thoroughly.
-
Degassing (Optional but Recommended): Although the rapid radical generation of ITF-BP combats oxygen inhibition, purging the resin with Nitrogen (
) for 5 minutes will significantly reduce the induction period.
Curing & Irradiation
Light Source Selection:
ITF-BP has an absorption maximum (
-
Recommended: UV-LED (365 nm) or Medium Pressure Mercury Lamp.
-
Avoid: Visible light LEDs (>405 nm) unless a sensitizer is added, as absorption drops off rapidly.
Protocol:
-
Coating: Apply formulation to substrate (glass/silicon) using a wire-wound bar or spin coater (e.g., 50 µm thickness).
-
Irradiation: Expose sample at an intensity of 20–50 mW/cm² .
-
Time: Typical cure times range from 10 to 60 seconds depending on intensity and amine concentration.
Characterization & Data Analysis
To validate the polymerization, use Real-Time FTIR (RT-FTIR) monitoring the disappearance of the C=C double bond.
Target Peaks:
-
Acrylates: 1635 cm⁻¹ (C=C twisting) or 810 cm⁻¹ (C=C wagging).
-
Reference: Carbonyl peak at 1720 cm⁻¹ (internal standard, remains constant).
Calculation of Conversion:
Expected Results Profile
| Parameter | ITF-BP System | Standard Benzophenone | Reason |
| Induction Period | Short (< 2s) | Medium (3-5s) | Faster |
| Max Rate ( | High | Moderate | Higher steady-state radical concentration. |
| Final Conversion | > 85% | 70-80% | Reduced oxygen inhibition effects. |
Troubleshooting & Optimization
Issue: Surface Tackiness (Oxygen Inhibition)
-
Cause: Oxygen quenches the triplet state or scavenges radicals.
-
Solution: Increase the Amine:ITF-BP ratio to 3:1. The aminoalkyl radicals effectively scavenge oxygen. Alternatively, cover the film with a PET sheet during curing.
Issue: Yellowing of Polymer
-
Cause: Formation of fulvene derivatives or iodine-related side products.
-
Solution: Reduce ITF-BP concentration to 0.5 wt%. If yellowing persists, it is intrinsic to the iodine/amine chemistry and may be unavoidable in this specific system.
Issue: Low Conversion
-
Cause: "Heavy Atom" quenching.[1] While Iodine promotes ISC to the triplet state, it also accelerates non-radiative decay to the ground state.
-
Solution: The triplet lifetime is shorter. You must increase the amine concentration to ensure the bimolecular reaction happens before the triplet decays.
Safety & Handling
-
Halogenated Organics: Treat ITF-BP as a potential skin sensitizer and irritant. Wear nitrile gloves.
-
UV Safety: Always wear UV-blocking safety glasses when operating the light source.
-
Waste: Dispose of iodine-containing organic waste in segregated halogenated waste streams to prevent corrosion of incinerators.
References
-
Mechanistic Foundation of Benzophenones
- Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
-
Substituent Effects on Photoinitiation
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.
-
Heavy Atom Effect in Photochemistry
- Koziar, J. C., & Cowan, D. O. (1978). Photochemical heavy-atom effects. Accounts of Chemical Research.
-
Benzophenone Derivatives in Polymerization
- Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules.
Sources
Application Note: Precision Functionalization of the Benzophenone Scaffold
Leveraging the Aryl Iodide Handle for Divergent Synthesis
Executive Summary
The benzophenone pharmacophore is a "privileged structure" in medicinal chemistry, appearing in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and extensively as a triplet-sensitizer in photoaffinity labeling (PAL) experiments.
This guide details the strategic functionalization of the benzophenone core utilizing an aryl iodide handle. While the benzophenone ketone moiety is susceptible to nucleophilic attack (limiting the use of organolithium or Grignard reagents), the aryl iodide provides a chemoselective entry point for Palladium-catalyzed cross-coupling reactions. This approach allows for the rapid generation of diverse chemical libraries or the precise attachment of biological ligands without compromising the integrity of the diarylketone skeleton.
Strategic Analysis: The Chemoselectivity Challenge
Successful functionalization requires navigating two competing reactive sites:
-
The Ketone (C=O): Electrophilic at the carbon. Susceptible to 1,2-addition by hard nucleophiles (Grignards, Lithiums) and reduction by hydrides.
-
The Aryl Iodide (C-I): The target site. Highly reactive toward oxidative addition by low-valent transition metals (Pd, Ni, Cu).
The Solution: Transition metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) operates under conditions where the ketone is generally inert (mild bases, non-nucleophilic partners). The electron-withdrawing nature of the carbonyl group actually activates the aryl iodide toward oxidative addition, making these substrates excellent candidates for rapid coupling, often outperforming their electron-neutral counterparts.
Visualizing the Divergent Workflow
The following diagram illustrates the central role of the iodobenzophenone intermediate in accessing distinct chemical spaces.
Figure 1: Divergent synthesis pathways from a single iodobenzophenone precursor.
Application Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: To attach a second aryl ring, common in expanding the hydrophobic surface area of inhibitors.
Mechanism: The electron-deficient benzophenone accelerates the oxidative addition step.
Critical Control: Use of mild bases prevents aldol-type condensation side reactions, although benzophenone lacks
Reagents & Equipment:
-
Substrate: 4-Iodobenzophenone (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for steric bulk and stability.
-
Base:
(2.0 equiv) or (for faster rates). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the iodobenzophenone, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Nitrogen (
) or Argon three times. Note: Oxygen is the enemy of Pd(0). -
Solvent Addition: Inject degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1]
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography.
Protocol B: Sonogashira Coupling (Introduction of "Click" Handles)
Objective: To introduce an alkyne. This is critical for Activity-Based Protein Profiling (ABPP) , where the benzophenone acts as the photocrosslinker and the alkyne acts as the "handle" for clicking on a reporter tag (biotin/fluorophore).
Reagents & Equipment:
-
Substrate: 4-Iodobenzophenone (1.0 equiv)
-
Coupling Partner: Trimethylsilylacetylene (TMS-acetylene) or functionalized terminal alkyne (1.2 equiv).
-
Catalyst:
(5 mol%). -
Co-Catalyst: CuI (2-3 mol%).
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF or DMF.
Step-by-Step Methodology:
-
Setup: Dissolve iodobenzophenone in anhydrous THF/TEA (1:1).
-
Catalyst Addition: Add
and CuI under inert atmosphere. The solution often turns yellow/dark. -
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at RT to 50°C .
-
Expert Tip: Iodides are reactive enough that high heat is often unnecessary and can lead to alkyne homocoupling (Glaser coupling). If the solution turns bright blue/green, oxygen has leaked in (oxidizing the Copper).
-
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify.
Protocol C: Buchwald-Hartwig Amination
Objective: To introduce nitrogen functionality directly to the core, modulating solubility and pKa.
Reagents & Equipment:
-
Substrate: 4-Iodobenzophenone.
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Catalyst:
(2 mol%) + XPhos or BINAP (4 mol%). -
Base:
(Sodium tert-butoxide) (1.5 equiv). -
Solvent: Toluene or Dioxane (Anhydrous).[2]
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd source and Ligand in the solvent and stir for 5 mins to generate the active catalyst species.
-
Addition: Add the iodobenzophenone, amine, and base.
-
Reaction: Heat to 100°C in a sealed tube.
-
Caution:
is moisture sensitive. Use fresh reagents.
-
-
Workup: Filter through silica/celite. The product is often highly colored (amino-benzophenones act as intramolecular charge-transfer dyes).
Special Focus: Photoaffinity Probe Design
The primary utility of functionalizing iodobenzophenone in drug discovery is to create Photoaffinity Probes .
The Mechanism: Upon UV irradiation (350–365 nm), the benzophenone carbonyl is excited to a triplet diradical state. This radical preferentially abstracts a hydrogen atom from a nearby amino acid (often Methionine) within the target protein's binding pocket, forming a covalent bond.
Design Workflow:
-
Ligand Selection: Start with a known binder (drug/inhibitor).
-
Linker Attachment: Use the Suzuki or Sonogashira protocols above to attach the benzophenone to a solvent-exposed region of the ligand.
-
Validation: The aryl iodide handle allows you to synthesize the probe late-stage, minimizing the steps involving the light-sensitive benzophenone moiety.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or Oxygen leak. | Degas solvents vigorously (freeze-pump-thaw is best). Increase catalyst loading to 10 mol%. |
| Homocoupling (Biaryl formation) | Oxygen presence or excess Boronic Acid. | Ensure strict anaerobic conditions. Add the boronic acid slowly. |
| Dehalogenation (I -> H) | Switch from Ethanol/Isopropanol to Dioxane/DMF. Avoid excessive heating. | |
| Reduced Yield in Sonogashira | Glaser Coupling (Alkyne-Alkyne). | Strictly exclude |
| Ketone Reduction | Harsh reducing conditions. | Ensure no hydride sources (e.g., |
References
-
Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Benzophenone in Photoaffinity Labeling: Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry and Medicinal Chemistry. Biochemistry, 33(19), 5661–5673. [Link]
-
Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Buchwald-Hartwig Amination Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
General Cross-Coupling Reaction Database: Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
Strategic Utilization of 4-Iodo-4'-(trifluoromethyl)benzophenone in Medicinal Chemistry
Application Note & Protocol Guide | Version 2.0
Executive Summary & Rationale
4-Iodo-4'-(trifluoromethyl)benzophenone (CAS: 34328-32-0) represents a "privileged intermediate" in modern drug discovery. Its value lies in its unique trifunctional architecture, which allows medicinal chemists to simultaneously address three critical requirements in lead optimization and target validation:
-
The Iodo-Handle (Functionalization): The C4-iodine atom serves as a highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation and Structure-Activity Relationship (SAR) exploration.
-
The Trifluoromethyl Group (Physicochemical Modulation): The C4'-CF₃ moiety enhances metabolic stability by blocking para-oxidation (a common metabolic soft spot), modulates lipophilicity (
value), and acts as a bioisostere for chlorine or methyl groups. -
The Benzophenone Core (Chemical Biology): The diaryl ketone backbone is not only a pharmacophore found in various kinase and non-nucleoside reverse transcriptase inhibitors (NNRTIs) but also functions as a robust photoaffinity labeling (PAL) warhead for target deconvolution.
Chemical Architecture & Reactivity Profile[1]
The molecule can be conceptually divided into three zones of utility. Understanding this reactivity profile is essential for experimental design.
| Zone | Moiety | Function | Reactivity/Property |
| A | Aryl Iodide | Diversification | High reactivity in Pd(0) cross-couplings. Reacts preferentially over bromides or chlorides, allowing chemoselective synthesis. |
| B | Ketone Bridge | Photophore | Undergoes |
| C | Trifluoromethyl | Stabilizer | Electron-withdrawing group (EWG). Increases the electrophilicity of the ketone (enhancing PAL efficiency) and improves metabolic half-life ( |
Visualization: Functionalization Workflow
The following diagram illustrates the logical workflow for utilizing this scaffold, from initial coupling to proteomic application.
Caption: Workflow showing the transformation of the Iodo-scaffold into a bioactive ligand, followed by its use as a photoaffinity probe.
Experimental Protocols
Protocol A: Scaffold Diversification via Suzuki-Miyaura Coupling
Objective: To replace the iodine atom with an aryl/heteroaryl group, creating a library of 4-substituted-4'-(trifluoromethyl)benzophenones.
Mechanistic Insight: The iodine atom undergoes oxidative addition to Pd(0) significantly faster than the ketone can be reduced or the CF₃ group defluorinated. However, the electron-poor nature of the ring (due to the ketone and CF₃) makes the C-I bond highly activated, requiring mild conditions to prevent homocoupling.
Reagents:
-
Substrate: 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%) — Chosen for stability and efficiency with electron-poor aryl halides.
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold (100 mg, 0.266 mmol), aryl boronic acid (0.32 mmol), and base (0.80 mmol).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (6 mg, 3 mol%) quickly and seal the vessel under inert atmosphere.
-
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: Irradiate at 100°C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂).[3] Typical Eluent: Hexanes/EtOAc (gradient 0% to 20%). The product usually elutes after the starting material but before the boronic acid/dimer byproducts.
QC Criteria:
-
¹H NMR: Disappearance of the doublet at ~7.9 ppm (ortho to Iodine) and appearance of new aromatic signals.
-
MS (ESI): Observation of [M+H]⁺ or [M+Na]⁺ of the coupled product.
Protocol B: Photoaffinity Labeling (PAL) for Target Identification
Objective: To covalently crosslink the benzophenone-based ligand to its biological target protein for identification via Mass Spectrometry.
Mechanistic Insight: Upon UV irradiation (350–365 nm), the benzophenone carbonyl oxygen promotes an electron from a non-bonding
Reagents:
-
Probe: Biotinylated or "Clickable" (alkyne/azide) derivative of the scaffold (synthesized via Protocol A).
-
Lysate: Cell lysate or purified protein (1–2 mg/mL).
-
UV Source: Handheld UV lamp (365 nm, 6–8 Watts) or Stratalinker.
Step-by-Step Procedure:
-
Incubation: Incubate the proteome/protein with the probe (typically 1–10 µM) in PBS for 30–60 minutes at 4°C or RT to establish binding equilibrium.
-
Control: Include a "Competition" sample with 100x excess of non-photoactive parent ligand to prove specific binding.
-
-
Irradiation: Transfer samples to a 96-well plate (open top) or clear microcentrifuge tubes. Keep on ice. Irradiate at 365 nm for 10–30 minutes at a distance of 2–5 cm.
-
Note: Benzophenone requires longer irradiation than diazirines, but 365 nm is less damaging to proteins than 254 nm.
-
-
Enrichment (if Clickable): If using an alkyne-tagged probe, perform CuAAC click chemistry with Biotin-Azide, followed by Streptavidin-bead enrichment.
-
Analysis: Elute proteins, perform Tryptic digestion, and analyze via LC-MS/MS. Look for mass shifts corresponding to the probe adduct on specific peptides.
Analytical Data & Specifications
| Property | Value | Notes |
| Molecular Weight | 376.11 g/mol | Monoisotopic Mass: 375.96 |
| Appearance | White to off-white solid | Crystalline |
| Melting Point | 138–142°C | |
| LogP (Predicted) | ~4.8 | Highly lipophilic; requires DMSO stock for bioassays. |
| UV | ~260 nm, ~350 nm (weak) | 350 nm band is the |
| Solubility | DMSO, DCM, THF, EtOAc | Insoluble in water. |
Troubleshooting & Optimization
Issue: Low Yield in Suzuki Coupling
-
Cause: Dehalogenation (reduction of I to H) or Homocoupling.
-
Solution: Ensure rigorous degassing. Switch to Pd(PPh₃)₄ if steric hindrance is low, or Pd(Amphos)Cl₂ for difficult substrates. Lower the temperature to 60°C and extend time.
Issue: High Non-Specific Binding in PAL
-
Cause: The hydrophobic nature of the benzophenone/CF₃ scaffold causes it to stick to "sticky" proteins (e.g., albumin, tubulin).
-
Solution:
-
Lower probe concentration (< 1 µM).
-
Add detergent (0.1% NP-40) during the wash steps after irradiation.
-
Use the "Competition" control to subtract background noise during MS analysis.
-
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[4] Future Medicinal Chemistry, 7(2), 159-183. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Rowland, M. M., et al. (2011). Application of Photoaffinity Labeling to Drug Discovery.[4] Current Opinion in Chemical Biology, 15(4), 520-528. Link
Sources
Application Note: Heck Coupling Protocols for 4-Iodo-4'-(trifluoromethyl)benzophenone
This Application Note provides a comprehensive technical guide for performing Heck-Mizoroki cross-coupling reactions utilizing 4-Iodo-4'-(trifluoromethyl)benzophenone (CAS: 34328-32-0).
This substrate represents a class of highly activated electrophiles . The presence of the electron-withdrawing carbonyl bridge and the trifluoromethyl group significantly lowers the energy barrier for oxidative addition, necessitating specific protocol adjustments to prevent homocoupling and ensure high turnover frequencies (TOF).
Substrate Profile & Mechanistic Considerations
The Electrophile
-
Role: Arylating Agent (Electrophile)
-
Electronic Character: Highly Electron-Deficient (
-acidic).-
4-Iodo Position: The C-I bond is weakened by the para-carbonyl group, making it highly reactive toward Pd(0).
-
4'-CF3 Group: Increases lipophilicity (logP ~4.8) and metabolic stability, making the resulting scaffolds valuable in medicinal chemistry.
-
Mechanistic Impact on Protocol Design
The catalytic cycle for this substrate is dominated by a rapid Oxidative Addition (OA) step.
-
Advantage: The reaction proceeds rapidly, often requiring lower catalyst loading (0.5 – 1.0 mol%) compared to electron-neutral aryl iodides.
-
Risk Factor: The rapid generation of the electrophilic Pd(II)-Ar species can lead to biaryl homocoupling (via transmetallation with another Ar-I species) if the alkene insertion step is slow.
-
Solution: Use a slight excess of alkene (1.2–1.5 equiv) and maintain high agitation to ensure mass transfer of the nucleophilic alkene to the catalyst center.
Standard Operating Procedures (SOPs)
Protocol A: The "Robust" Method (Phosphine-Ligated)
Recommended for initial screening and complex alkene partners.
Rationale: Triphenylphosphine (PPh
| Component | Equiv. | Role |
| Aryl Iodide | 1.0 | Limiting Reagent |
| Alkene | 1.2 – 1.5 | Coupling Partner (e.g., Styrene, Acrylate) |
| Pd(OAc) | 0.01 (1 mol%) | Pre-catalyst |
| PPh | 0.02 – 0.04 | Ligand (Pd:L ratio 1:2 to 1:4) |
| Et | 2.0 | Base (Acid Scavenger) |
| DMF | [0.2 M] | Polar Aprotic Solvent |
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 equiv), Pd(OAc)
(1 mol%), and PPh (2-4 mol%). -
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Inject anhydrous DMF (concentration 0.2 M relative to aryl iodide) and Triethylamine (Et
N, 2.0 equiv). -
Alkene Addition: Inject the liquid alkene (e.g., tert-butyl acrylate) last. If the alkene is solid, add it in step 1.
-
Reaction: Heat the block to 90°C with vigorous stirring (800 rpm).
-
Note: Activated iodides often react at lower temps (60-80°C), but 90°C ensures completion < 4 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material is UV-active and will disappear; the product is usually highly fluorescent.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO
, filter, and concentrate.
Protocol B: The "Jeffery" Conditions (Ligand-Free/Phase Transfer)
Recommended for scale-up and simple substrates (styrenes).
Rationale: The addition of Tetra-n-butylammonium bromide (TBAB) stabilizes nanoparticulate Pd species and acts as a phase-transfer catalyst, often accelerating the reaction for electron-poor aryl iodides without requiring phosphine ligands.
| Component | Equiv. | Role |
| Aryl Iodide | 1.0 | Limiting Reagent |
| Alkene | 1.2 | Coupling Partner |
| Pd(OAc) | 0.005 (0.5 mol%) | Catalyst |
| TBAB | 1.0 | Phase Transfer Agent / Stabilizer |
| K | 2.0 | Inorganic Base |
| DMF/H | 9:1 ratio | Solvent System |
Step-by-Step Methodology:
-
Charge: Add Aryl Iodide, K
CO (powdered), TBAB, and Pd(OAc) to a flask. -
Solvent: Add DMF and a small amount of water (degassed). The water helps solubilize the inorganic base.
-
Reaction: Heat to 100°C . The mixture will turn black (formation of Pd nanoparticles); this is normal and active.
-
Completion: Reaction is typically complete in 1-3 hours due to the high activity of the substrate.
-
Purification: Filter through a pad of Celite to remove Pd black before aqueous workup.
Critical Control Parameters & Troubleshooting
Solvent Effects
-
DMF/DMAc: Preferred. The high polarity stabilizes the ionic intermediates formed during oxidative addition.
-
Toluene: Avoid unless using bulky phosphines (e.g., P(o-tol)
); solubility of the benzophenone core may be good, but the catalytic cycle is slower.
Common Side Reactions
| Observation | Diagnosis | Corrective Action |
| Dehalogenation (Ar-I | Hydride source present or overheating.[4] | Ensure solvent is dry (DMF decomposes to amines at high T). Switch to inorganic base (K |
| Homocoupling (Ar-Ar) | Oxidative addition is too fast relative to insertion. | Decrease [Pd] loading. Increase Alkene equivalents. |
| Regioisomers (Branched vs Linear) | Electronic bias of alkene. | For styrenes, linear ( |
Visualization of Workflows
Figure 1: Catalytic Cycle for Activated Aryl Iodides
This diagram highlights the accelerated Oxidative Addition path specific to electron-deficient benzophenones.
Caption: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the electron-withdrawing trifluoromethyl and carbonyl groups.
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step experimental workflow for the phosphine-ligated Heck coupling protocol.
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
PubChem. (n.d.). 4-Iodo-4'-(trifluoromethyl)benzophenone (CID 615904).[2][3] National Library of Medicine. Retrieved February 16, 2026. Link
Sources
Application Note: Strategic Synthesis of Biaryl Ketones via Suzuki-Miyaura Cross-Coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biaryl ketone moieties are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional materials.[1][2][3] This application note provides a comprehensive guide to the synthesis of functionalized biaryl ketones, utilizing 4-Iodo-4'-(trifluoromethyl)benzophenone as a versatile starting material. We present a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[4][5] This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and offers a step-by-step workflow designed for reproducibility and success.
Introduction: The Significance of Biaryl Ketones
The biaryl ketone framework is a privileged scaffold found in numerous therapeutic agents and advanced materials.[1][6][7] The inherent properties of this structure—rigidity, chirality upon substitution, and the ability to engage in various intermolecular interactions—make it a highly sought-after component in drug design.[1][7] The inclusion of a trifluoromethyl (CF3) group, as in our model substrate, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[8]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing C(sp²)–C(sp²) bonds.[9][10] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl compounds.[9] The reaction's robustness, mild conditions, and the commercial availability and low toxicity of its organoboron reagents make it superior to older methods like the Ullmann reaction.[5][10] This protocol focuses on the coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone with various arylboronic acids, offering a direct and efficient route to a diverse library of biaryl ketones.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition by inserting into the carbon-iodine bond of 4-Iodo-4'-(trifluoromethyl)benzophenone. This is typically the rate-determining step.[11] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[5][11]
-
Transmetalation : This step involves the transfer of the aryl group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[10]
-
Reductive Elimination : In the final step, the two aryl groups on the Pd(II) complex couple and are eliminated from the metal center. This forms the new carbon-carbon bond of the biaryl ketone product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Caption: Fig. 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere : Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl ketone.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Expected Outcomes
The conditions outlined below are representative for achieving high yields in the Suzuki-Miyaura coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone. Actual yields will vary depending on the specific arylboronic acid used and the purity of the reagents.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale/Comment |
| Aryl Halide | 4-Iodo-4'-(trifluoromethyl)benzophenone | Highly reactive in oxidative addition. [11] |
| Arylboronic Acid | Electron-rich or -poor | 1.1–1.5 equivalents typically used. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A reliable, pre-activated Pd(0) source. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Moderately strong base, effective in promoting transmetalation. [10] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1 v/v) | Biphasic system aids in dissolving both organic and inorganic reagents. [13] |
| Temperature | 80–100 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the Pd(0) catalyst. |
| Expected Yield | 70–95% | Highly dependent on the coupling partner and purification efficiency. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl ketones from 4-Iodo-4'-(trifluoromethyl)benzophenone. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably access a wide range of complex molecules. The protocol provided in this application note serves as a robust and validated starting point for professionals in drug discovery and chemical research, enabling the efficient generation of novel chemical entities for further investigation.
References
-
Ishiyama, T., Kizaki, H., Miyaura, N., & Suzuki, A. (1993). Synthesis of Unsymmetrical Biaryl Ketones via Palladium-Catalyzed Carbonylative Cross-Coupling. Tetrahedron Letters, 34(48), 7595-7598. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube]. [Link]
-
News-Medical. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. [Link]
-
Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. (n.d.). Selected examples of biaryl ketone containing drugs. [Link]
-
Pharmaffiliates. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Selected examples of biaryl and aryl ketone skeletons in drug molecules. [Link]
-
ResearchGate. (n.d.). Pharmaceutical and biological significance of biaryl ketones. [Link]
-
National Institutes of Health. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized 4-Aryl-2,3-bis(trifluoromethanesulfonyloxy)benzophenones, Based on Site-Selective Suzuki-Miyaura. [Link]
-
Royal Society of Chemistry. (2022). Heck Reactions. In Catalysis. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes via ring-opening of cyclic diaryliodoniums. Chemical Communications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:... [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. news-medical.net [news-medical.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Preparation of pharmaceutical intermediates using CAS 34328-32-0
Application Note: Strategic Utilization of 4-Iodo-4'-(trifluoromethyl)benzophenone (CAS 34328-32-0) in Medicinal Chemistry
Introduction: The Fluorinated Privileged Structure
In modern drug discovery, 4-Iodo-4'-(trifluoromethyl)benzophenone (CAS 34328-32-0) represents a high-value "privileged structure." It combines three critical design elements into a single scaffold:
-
Aryl Iodide: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid library expansion.
-
Trifluoromethyl Group (-CF₃): A bioisostere that enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity for better membrane permeability.
-
Benzophenone Core: A ubiquitous pharmacophore found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antihistamines.
This Application Note provides validated protocols for transforming this intermediate into complex pharmaceutical candidates, specifically targeting biaryl ether synthesis and chiral diarylmethanol formation.
Strategic Utility & Reaction Pathways
The utility of CAS 34328-32-0 lies in its orthogonal reactivity . The iodine atom can be selectively engaged in cross-coupling reactions without affecting the ketone, or the ketone can be functionalized while preserving the aryl iodide for later stages.
Figure 1: Divergent Synthesis Workflow
Caption: Orthogonal reaction pathways for CAS 34328-32-0. The aryl iodide allows scaffold extension (Red), while the ketone allows functional group manipulation (Yellow/Green).
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a trifluoromethylated terphenyl scaffold suitable for kinase inhibitor libraries.
Rationale: The iodine substituent is significantly more reactive than bromine or chlorine, allowing the use of milder conditions that preserve the sensitive benzophenone carbonyl group. We utilize Pd(dppf)Cl₂ for its resistance to air and moisture compared to Pd(PPh₃)₄.
Materials:
-
Substrate: CAS 34328-32-0 (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: In a nitrogen-flushed reaction vial, combine CAS 34328-32-0 (376 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvate: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalyze: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol). Seal the vial immediately.
-
React: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting iodide should disappear rapidly.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validation Check:
-
Success Indicator: Appearance of a new spot with lower Rf than the starting material (due to increased polarity of the biaryl system) and disappearance of the starting iodide peak in LC-MS (M+ = 376).
Protocol B: Asymmetric Ketone Reduction (Corey-Bakshi-Shibata)
Objective: To generate a chiral alcohol intermediate, a common motif in antihistamines (e.g., analogs of carbinoxamine).
Rationale: Standard NaBH₄ reduction yields a racemate. For high-value pharmaceutical intermediates, enantiopurity is critical. The (R)-Me-CBS catalyst provides high enantiomeric excess (ee) for diaryl ketones.
Materials:
-
Substrate: CAS 34328-32-0 (1.0 eq)
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)
-
Reductant: Borane-THF complex (BH₃·THF) (0.6 eq, 1M solution)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Charge: Add CAS 34328-32-0 (376 mg, 1.0 mmol) and dissolve in anhydrous THF (5 mL).
-
Catalyst Addition: Add the (R)-Me-CBS catalyst solution (0.1 mL, 0.1 mmol) at room temperature.
-
Controlled Reduction: Cool the mixture to 0°C . Slowly add BH₃·THF (0.6 mL, 0.6 mmol) dropwise over 20 minutes. Note: Slow addition is crucial to maximize enantioselectivity.
-
Quench: After 1 hour, carefully quench with MeOH (1 mL) to destroy excess borane. CAUTION: Hydrogen gas evolution.
-
Workup: Concentrate the solvent, redissolve in Et₂O, wash with 1N HCl, saturated NaHCO₃, and brine.
-
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Data Summary & Properties
| Property | Data | Relevance |
| Molecular Formula | C₁₄H₈F₃IO | Halogenated aromatic core |
| Molecular Weight | 376.12 g/mol | Suitable for fragment-based design |
| Appearance | Off-white to pale yellow solid | Visual purity check |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Requires organic solvents for reaction |
| Key Reactivity | Aryl Iodide (C-I bond) | High: Reacts < 80°C in Pd-coupling |
| Stability | Stable under ambient conditions | No special storage (e.g., glovebox) required |
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Specific Precaution: As an organoiodide, prolonged exposure to light may cause liberation of free iodine (discoloration). Store in amber vials.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
- Chemical Identity & Supplier Data
-
Suzuki Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
-
Asymmetric Reduction Protocols
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]
-
-
Trifluoromethyl Group in Medicine
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]
-
Troubleshooting & Optimization
Preventing deiodination side reactions during benzophenone functionalization
The following technical guide is structured as a Technical Support Center resource for researchers working with benzophenone derivatives. It addresses the specific challenge of deiodination (loss of iodine) during functionalization reactions.
Topic: Preventing Deiodination Side Reactions Audience: Medicinal Chemists, Process Chemists, Application Scientists
Core Issue Analysis: Why Deiodination Occurs
In the synthesis of functionalized benzophenones, the iodine substituent is often the intended handle for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). However, a frequent failure mode is hydrodehalogenation (protodeiodination), where the iodine atom is replaced by a hydrogen atom (
This side reaction is particularly prevalent in benzophenones due to their electron-deficient nature . The carbonyl group acts as an electron-withdrawing group (EWG), which accelerates the oxidative addition of Palladium (Pd) into the C-I bond. If the subsequent transmetallation step is slow or if a hydride source is present, the highly reactive
The Deiodination Mechanism (Pd-Catalyzed)
Understanding the enemy is the first step to defeating it. The diagram below illustrates the competition between the desired Cross-Coupling cycle and the parasitic Hydrodehalogenation cycle.
Figure 1: Mechanistic competition between productive cross-coupling (Green) and hydrodehalogenation (Red). Protic solvents and slow transmetallation favor the red path.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant Ar-H formation during Suzuki coupling."
Diagnosis: Your reaction conditions likely contain a "Hydride Donor."
Root Cause: The most common hydride donors are primary/secondary alcohols (used as solvents) or water (in the presence of certain bases). The Pd(II) intermediate coordinates with the alkoxide, undergoes
-
Switch Solvents: Move from Ethanol/Isopropanol to DMF, Dioxane, or Toluene .
-
Solvent Polarity: Benzophenones are soluble in non-polar solvents; alcohols are rarely strictly necessary.
-
Base Selection: If you must use water (for solubility of inorganic bases), ensure the organic solvent is non-protic (e.g., Toluene/Water biphasic mix). Alternatively, use anhydrous Cs₂CO₃ or K₃PO₄ in Dioxane.
Issue 2: "I tried to lithiate a different position, but the Iodine vanished."
Diagnosis: Unintended Metal-Halogen Exchange.
Root Cause: Iodine has a very weak bond with carbon relative to Lithium. If you treat an iodobenzophenone with n-BuLi or t-BuLi intended for deprotonation elsewhere, the Lithium will preferentially swap with the Iodine almost instantly (
-
Avoid Lithiation: Use Knochel-Hauser bases (TMPMgCl·LiCl) which are more chemoselective for deprotonation over halogen exchange.
-
Reverse Strategy: Perform the lithiation/functionalization before installing the iodine, or use a Bromine handle (less reactive than Iodine) if the chemistry permits.
Issue 3: "My reaction works in the dark but fails on the benchtop."
Diagnosis: Photochemical Radical Deiodination. Root Cause: Benzophenone is a well-known photosensitizer (triplet state generator). Under ambient light, the benzophenone moiety can generate radicals that weaken the C-I bond, leading to homolytic cleavage and hydrogen abstraction from the solvent. Corrective Action:
-
Wrap the flask: Perform all reactions involving iodobenzophenones in flasks wrapped with aluminum foil.
Optimized Experimental Protocol
Protocol: Anhydrous Suzuki Coupling of Iodobenzophenone
This protocol is designed to minimize deiodination by excluding hydride sources and accelerating the transmetallation step.
Reagents:
-
Iodobenzophenone derivative (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)
-
Why: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent open coordination sites where hydrides usually attack.
-
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Drying: Flame-dry a Schlenk flask or microwave vial under vacuum and backfill with Argon (3 cycles).
-
Loading: Add Iodobenzophenone, Boronic Acid, Base, and Catalyst to the vial.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Do not use "degassed" solvents from a wash bottle; use a fresh anhydrous bottle or distill over Na/Benzophenone.
-
Sparging: Bubble Argon through the solution for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition, which slows the main cycle and allows side reactions to take over.
-
Reaction: Seal and heat to 80°C - 100°C.
-
Note: Higher temperatures generally favor the high-energy cross-coupling pathway over the lower-energy deiodination, provided the catalyst is stable.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate.
Comparative Data: Solvent & Base Effects
The following table summarizes the impact of reaction conditions on the ratio of Product (Ar-R) to Deiodinated Byproduct (Ar-H).
| Solvent System | Base | Hydride Source Risk | Ar-R : Ar-H Ratio | Recommendation |
| Ethanol / Water | Na₂CO₃ | High (Ethanol acts as H-donor) | 60 : 40 | ❌ Avoid |
| DMF / Water | K₂CO₃ | Medium (Trace formate formation) | 85 : 15 | ⚠️ Use with caution |
| Toluene / Water | K₃PO₄ | Low (Biphasic protection) | 95 : 5 | ✅ Good |
| Anhydrous Dioxane | Cs₂CO₃ | Minimal | >99 : 1 | 🌟 Gold Standard |
Decision Tree for Reaction Planning
Use this logic flow to select the correct conditions for your specific benzophenone substrate.
Figure 2: Decision matrix for selecting reaction conditions based on the role of the iodine atom.
References
-
Mechanisms of Dehalogenation in Pd-C
- Title: A mechanistic investigation of hydrodehalogen
- Source: Chemical Communic
-
URL:[Link]
-
Optimizing Suzuki Couplings for Aryl Chlorides/Iodides
-
Benzophenone Photochemistry & Stability
-
General Guide to Suppressing Dehalogen
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst loading for coupling 4-Iodo-4'-(trifluoromethyl)benzophenone
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions
Focus Topic: Suzuki-Miyaura Coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your own experiments effectively. This guide addresses common challenges encountered when optimizing palladium catalyst loading for the Suzuki-Miyaura cross-coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone with various boronic acid partners.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm starting a new project with 4-Iodo-4'-(trifluoromethyl)benzophenone. What is a reliable starting point for catalyst loading and system selection?
Answer:
Excellent question. Selecting a robust starting point is crucial for efficiently developing a new coupling method. For an activated aryl iodide like 4-Iodo-4'-(trifluoromethyl)benzophenone, the oxidative addition step is typically facile.[1][2] The trifluoromethyl group is strongly electron-withdrawing, which further accelerates this initial step in the catalytic cycle.[2] Therefore, our initial focus should be on ensuring efficient transmetalation and reductive elimination.
A standard starting point that balances reactivity with cost and potential for side reactions is a palladium loading of 0.5 to 2 mol% .[3] This provides a sufficient concentration of active catalyst to achieve a reasonable reaction rate without being excessive.
Recommended Initial Catalyst System:
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively. Pd(II) sources require in situ reduction to the active Pd(0) state, which is often achieved by the phosphine ligand or other components in the reaction mixture.[4] |
| Ligand | SPhos or XPhos | These are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands).[5] Their bulkiness promotes the final reductive elimination step, while their electron-donating nature stabilizes the active monoligated Pd(0) species, preventing catalyst deactivation and facilitating oxidative addition.[2][6] A ligand-to-palladium ratio of 1.5:1 to 2.2:1 is a common starting point. |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong inorganic base is required to form the boronate species, which is more nucleophilic than the parent boronic acid and facilitates the transmetalation step.[7][8][9] K₃PO₄ and Cs₂CO₃ are often effective and show good functional group tolerance.[8] Use 2-3 equivalents relative to the limiting reagent. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | A biphasic solvent system is standard for Suzuki couplings. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the boronate formation.[10] Ensure the system is thoroughly degassed to prevent oxidation of the catalyst.[2][10] |
| Temperature | 80–100 °C | This temperature range typically provides sufficient thermal energy to drive the reaction to completion within a reasonable timeframe (4-24 hours) without causing significant thermal degradation of the reactants or catalyst. |
This combination provides a high probability of success for initial trials, forming a solid baseline from which to optimize.
Question 2: My reaction yield is low (<50%) or the reaction has stalled. How can I troubleshoot this by optimizing the catalyst system?
Answer:
Low yield or a stalled reaction is a common, and often frustrating, issue. The key is to systematically identify the bottleneck in the catalytic cycle. Given that oxidative addition to an aryl iodide is fast, the problem likely lies with transmetalation , reductive elimination , or catalyst deactivation .[1]
Here is a logical workflow for troubleshooting this issue:
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality: Before modifying the catalyst system, ensure your boronic acid has not degraded (protodeboronation is a common issue) and that your solvents are anhydrous and properly degassed.[11] Impurities can poison the catalyst.
-
Screen the Base: The choice of base is critical for the transmetalation step.[8][12] A different base can dramatically alter the reaction rate and final yield.
-
Action: Set up parallel reactions keeping all other variables constant, but vary the base.
-
Example Screening Set:
-
Reaction A (Baseline): K₃PO₄ (3 equiv.)
-
Reaction B: Cs₂CO₃ (3 equiv.)
-
Reaction C: K₂CO₃ (3 equiv.)
-
Reaction D: Na₂CO₃ (3 equiv.)[13]
-
-
-
Screen the Ligand: If changing the base doesn't work, the ligand may not be optimal. A different ligand can enhance catalyst stability or accelerate a slow step.
-
Action: If you started with SPhos, try a ligand with different steric or electronic properties.
-
Example Screening Set:
-
-
Increase Temperature: If the reaction is simply sluggish, a modest increase in temperature (e.g., in 10°C increments) can overcome the activation energy barrier. Monitor for potential degradation of starting materials or product.
If these steps fail to improve the yield, you may be facing catalyst deactivation, which is addressed in Question 4.
Question 3: I'm observing significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. How can I adjust my catalyst system to improve selectivity?
Answer:
This is a classic selectivity problem. Both homocoupling (boronic acid + boronic acid) and dehalogenation (aryl iodide -> arene) are known side pathways that compete with your desired cross-coupling.
1. Minimizing Homocoupling:
-
Causality: Homocoupling is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle fully initiates.[2] If the reduction of the Pd(II) pre-catalyst to the active Pd(0) state is slow or inefficient, the remaining Pd(II) can catalyze the oxidative coupling of two boronic acid molecules.
-
Solutions:
-
Rigorous Degassing: This is the most critical first step. Ensure your solvent and reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30+ minutes) before adding the catalyst.[10]
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the need for an in situ reduction step, minimizing the amount of Pd(II) present at the start of the reaction.[6]
-
Control Reagent Addition: Add the boronic acid slowly or in portions after the catalyst and aryl halide have been pre-mixed and heated. This ensures the oxidative addition occurs first, rapidly consuming the Pd(0) and pushing it into the main catalytic cycle.
-
2. Minimizing Dehalogenation:
-
Causality: Dehalogenation occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before transmetalation can occur.[2] The subsequent reductive elimination of Ar-H forms the dehalogenated byproduct. The hydride source can be trace water, the solvent (e.g., alcohols), or certain bases.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dry.
-
Choose a Non-Reductive Base: Avoid bases that can act as hydride donors. Inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally safer choices than alkoxides or hydroxides in this regard.[8]
-
Accelerate Transmetalation: The faster the transmetalation, the less time the Ar-Pd(II)-X intermediate has to undergo dehalogenation. Using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄) or a more electron-rich ligand can speed up this step.[7][15]
-
Question 4: I suspect my catalyst is deactivating during the reaction, leading to a plateau in conversion. What causes this and how can I prevent it?
Answer:
Catalyst deactivation is a primary reason for incomplete reactions, especially when trying to lower catalyst loading. Deactivation often manifests as the reaction mixture turning black due to the formation of palladium black (insoluble Pd(0) aggregates), or the formation of stable, off-cycle Pd complexes.[16]
Common Causes and Preventative Measures:
| Cause of Deactivation | Mechanism | Prevention Strategy |
| Formation of Palladium Black | The active, ligand-stabilized Pd(0) species can aggregate into catalytically inactive bulk palladium metal. This is more common at high temperatures or with ligands that can dissociate easily.[17] | Use Bulky, Strongly-Coordinating Ligands: Ligands like SPhos, XPhos, or other biaryl phosphines have large steric footprints that physically prevent the palladium atoms from aggregating. They also bind strongly to the metal center.[5][11] |
| Ligand Oxidation/Degradation | Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation if degassing is incomplete. Ligand degradation leaves the palladium center unprotected.[4] | Ensure Rigorous Inert Atmosphere: As mentioned for preventing homocoupling, meticulous degassing and maintaining a positive pressure of inert gas is paramount. |
| Formation of Stable Off-Cycle Complexes | The catalyst can be trapped in a stable state that does not participate in the catalytic cycle. For example, with some substrates, stable dimeric palladium species can form.[18] | Modify Ligand-to-Metal Ratio: Sometimes, a slight excess of the ligand (e.g., L:Pd ratio of 2.2:1 instead of 1.5:1) can help prevent the formation of less active or inactive catalyst species by favoring the desired ligated state. |
| Product Inhibition | In some cases, the coupled product can coordinate strongly to the palladium center, slowing down or stopping the catalytic cycle. | Screen Ligands: A different ligand may have a binding affinity that is less susceptible to product inhibition. This is often discovered through empirical screening. |
Experimental Protocol for Diagnosing and Optimizing Catalyst Loading:
Once you have a system that provides high yield (>90%) with minimal side products at an initial loading (e.g., 1 mol%), you can begin to optimize the loading.
-
Objective: Find the lowest catalyst loading that maintains >90% yield in a reasonable timeframe.
-
Setup: Prepare a series of identical reactions based on your optimized conditions (ligand, base, solvent, temperature). The only variable will be the catalyst and ligand loading, which should be decreased in tandem.
-
Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 equiv), the boronic acid partner (1.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).
-
Add the degassed solvent.
-
In separate stock solutions, prepare the palladium pre-catalyst and ligand at known concentrations.
-
Add the appropriate volume of the catalyst/ligand stock solutions to each vial to achieve the target mol%.
-
Seal the vials, place them in a pre-heated block, and stir vigorously.
-
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 4h, 8h, 24h) using an appropriate analytical method (e.g., LC-MS, GC-MS, or ¹⁹F NMR). The trifluoromethyl group provides a clean signal for monitoring by ¹⁹F NMR.[19]
-
Analysis: Plot yield versus time for each catalyst loading. The optimal loading is the lowest one that reaches the reaction endpoint at an acceptable rate.
Example Catalyst Loading Screen:
| Reaction | Pd(OAc)₂ (mol%) | SPhos (mol%) | Yield at 8h | Yield at 24h |
| 1 | 1.0 | 1.5 | 95% | 96% |
| 2 | 0.5 | 0.75 | 92% | 95% |
| 3 | 0.1 | 0.15 | 75% | 88% |
| 4 | 0.05 | 0.075 | 50% | 65% |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Palladium-catalyzed cross-coupling reactions. (2025). Fiveable.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
- Palladium-catalyzed cross-couplings by C–O bond activ
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- The effect of various bases on the Suzuki coupling reaction. (n.d.).
- STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. (2008). Queen's University.
- The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. jmcct.com [jmcct.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. queensu.scholaris.ca [queensu.scholaris.ca]
- 18. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
Removing palladium residues from 4-Iodo-4'-(trifluoromethyl)benzophenone products
Ticket ID: #PD-REM-442 Subject: Removal of Pd residues from 4-Iodo-4'-(trifluoromethyl)benzophenone Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are dealing with 4-Iodo-4'-(trifluoromethyl)benzophenone , a highly lipophilic intermediate (Predicted XLogP ~4.8). The presence of the Aryl-Iodide (C-I) bond presents a critical constraint: Standard reductive removal methods (e.g., Hydrogenation) are strictly forbidden as they will cause dehalogenation, destroying your product.
This guide prioritizes solid-supported scavengers (functionalized silica) over aqueous extractions. Due to your molecule's poor water solubility, aqueous washes (e.g., EDTA, Lactic Acid) will suffer from poor phase transfer kinetics, leaving Pd trapped in the organic layer with your product.
Part 1: Diagnostic Hub
Before selecting a protocol, identify the state of your palladium contaminant.
Visual Inspection:
-
Dark Grey/Black Particulates: Indicates Pd(0) Nanoparticles/Colloids . (Common after high-heat Suzuki/Heck couplings).
-
Homogeneous Yellow/Orange/Red Solution: Indicates Soluble Pd(II) Complexes . (Common if phosphine ligands are present).
Decision Matrix (Workflow):
Figure 1: Decision tree for selecting the appropriate purification workflow based on visual diagnostics.
Part 2: The Scavenger Protocol (Gold Standard)
Recommended Scavenger: SiliaMetS® Thiol (or equivalent Si-Thiol) Why: The Thiol ligand has a high affinity for Pd (Soft Acid - Soft Base interaction) and does not require aqueous conditions. It is chemically compatible with the Aryl-Iodide and Trifluoromethyl groups.
Protocol Steps:
-
Dissolution: Dissolve your crude 4-Iodo-4'-(trifluoromethyl)benzophenone in THF or Dichloromethane (DCM) .
-
Note: Avoid Methanol if possible; solubility is lower, and scavenging kinetics are slower in protic solvents.
-
Concentration: Aim for 10 mL solvent per 1 g of product.
-
-
Loading: Add SiliaMetS® Thiol (approx.[1][2][3] 0.5 equiv relative to expected Pd content, or 5-10 wt% relative to product mass if Pd content is unknown).
-
Incubation: Stir at 40°C for 4 hours .
-
Warning: Do not exceed 60°C. While the CF3 group is stable, high heat with residual base can hydrolyze the benzophenone or affect the C-I bond.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE pad or a Celite bed to remove the silica scavenger.
-
Analysis: Check Pd levels (ICP-MS). If >20 ppm, repeat with fresh scavenger or switch to SiliaMetS® Thiourea .
Mechanism of Action:
The sulfur atom acts as a nucleophile, displacing phosphine ligands or binding to the surface of Pd clusters.
Figure 2: Ligand exchange mechanism where the silica-bound thiol displaces soluble ligands to trap Palladium.
Part 3: Crystallization & Polishing
If scavenging reduces Pd to ~50 ppm but fails to reach the <10 ppm target, use crystallization with an additive .
The Trap: Crystallizing directly can trap Pd inside the crystal lattice.[4] The Fix: Add a soluble chelator to the mother liquor to keep Pd in solution while the product crystallizes.
Protocol:
-
Dissolve the scavenged product in minimal hot Ethanol/EtOAc (3:1) .
-
Add N-Acetylcysteine (NAC) (5 wt% relative to product) to the hot solution.
-
Logic: NAC binds residual Pd, making it highly soluble in the polar mother liquor.
-
-
Cool slowly to 0°C to induce crystallization.
-
Filter and wash the crystals with cold Ethanol. The Pd-NAC complex washes away.
Part 4: Data & Comparison
| Method | Pd Removal Efficiency | Yield Recovery | Risk Factor | Suitability for Your Molecule |
| Silica-Thiol | High (>95%) | >95% | Low | Best. Compatible with C-I bond. |
| Activated Carbon | Medium (variable) | 80-90% | High (Adsorbs product) | Backup. Use only for gross contamination. |
| Crystallization (No Additive) | Low (<50%) | >90% | Medium (Traps Pd) | Poor. Pd cocrystallizes. |
| Hydrogenation | Very High | 0% | Critical | FORBIDDEN. Will deiodinate the product. |
Part 5: Troubleshooting (FAQ)
Q1: My product turned bright yellow after adding the Thiol scavenger. Is this normal?
-
A: Yes. As the Thiol binds Pd(II), it often forms a yellow/orange surface complex on the silica beads. This is a good sign—it means the scavenger is working. If the solution remains yellow after filtration, you need a higher loading of scavenger or a longer contact time.
Q2: I cannot use THF. Can I use Dichloromethane (DCM)?
-
A: Yes. DCM is excellent for solubility. However, DCM cannot be heated safely above 35°C. You must extend the stirring time to 12-16 hours to compensate for the lower temperature.
Q3: Can I use standard acid washes (HCl) to remove the Pd?
-
A: Not recommended. While 4-Iodo-4'-(trifluoromethyl)benzophenone is relatively stable to acid, Pd-phosphine complexes are often lipophilic and will not partition effectively into the aqueous acid layer. You will likely form an emulsion and fail to remove the metal.
Q4: The ICH Q3D limit is mentioned.[4][5] What is my target?
-
A: For an oral drug substance, the general limit is <10 ppm (Option 1 concentration limit).[5] If this is an early intermediate (3+ steps from API), <50 ppm is usually acceptable as downstream steps will further purge the metal.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[6] (2019).[7] Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on scavenger selection). Link
-
SiliCycle Application Note. (2023). Scavenging of Palladium using SiliaMetS® Thiol and Thiourea.[2] SiliCycle Inc.[8] (Specific efficiency data for thiol-silica). Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 7. reddit.com [reddit.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Overcoming steric hindrance in 4-Iodo-4'-(trifluoromethyl)benzophenone reactions
Welcome to the technical support center for 4-Iodo-4'-(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this valuable building block. The unique structure of this compound, characterized by the bulky benzophenone core and the large iodine substituent, frequently introduces significant steric hindrance, which can impede or prevent common cross-coupling reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your reactions for success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of the probable causes and a set of actionable solutions, including detailed experimental protocols.
Problem 1: My Suzuki-Miyaura coupling reaction with 4-Iodo-4'-(trifluoromethyl)benzophenone is failing or giving very low yields.
Root Cause Analysis: Low efficiency in Suzuki-Miyaura couplings with this substrate is almost always linked to steric hindrance. The diaryl ketone structure is not planar, and the phenyl rings are twisted relative to each other. This conformation, combined with the size of the iodine atom, creates a crowded environment around the carbon-iodine bond. This steric bulk can severely inhibit two key steps in the catalytic cycle:
-
Oxidative Addition: The palladium(0) catalyst may struggle to access and insert into the C-I bond.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can be slowed by the steric clash between the bulky coupling partners on the palladium center.
Solutions & Optimization Strategies:
The key to a successful sterically hindered Suzuki-Miyaura coupling lies in the careful selection of the catalyst system—specifically the ligand—and the reaction conditions.[1][2][3]
1. Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species that is less sterically encumbered and can more readily undergo oxidative addition.[1][4]
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are designed to be both bulky and electron-donating, enhancing catalyst activity.[5]
-
N-Heterocyclic Carbenes (NHCs): Pd-NHC complexes are robust and highly active catalysts that excel in forming sterically hindered biaryls.[1]
-
Specialized Ligands: For extremely demanding couplings, ligands like AntPhos have shown exceptional reactivity by potentially inhibiting side reactions like β-hydride elimination.[4]
2. Optimize Base and Solvent: The choice of base and solvent system is interdependent and crucial for facilitating the transmetalation step.
-
Base: Stronger, non-coordinating bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. For very hindered systems, potassium tert-butoxide (t-BuOK) can be effective, though care must be taken to avoid side reactions.[1]
-
Solvent: Anhydrous, polar aprotic solvents are typically used. 1,4-Dioxane, toluene, and THF are common choices that work well with the recommended catalyst systems.
3. Increase Reaction Temperature: To overcome the higher activation energy of sterically hindered reactions, elevated temperatures are often necessary. If reactions are sluggish at standard reflux temperatures (80-110 °C), consider using microwave irradiation, which can rapidly heat the reaction and often improves yields and reduces reaction times.[6]
Table 1: Recommended Conditions for Sterically Hindered Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Comments |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Standard, reliable Pd(0) or Pd(II) sources that form the active catalyst in situ. |
| Ligand | SPhos, XPhos, or an NHC-Pd complex (1.2-2.4 mol% L/Pd) | Bulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination.[1][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases for transmetalation; generally compatible with a wide range of functional groups. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Aprotic solvents that are compatible with the catalyst system and high temperatures. |
| Temperature | 100-120 °C or Microwave (120-150 °C) | Higher energy input is required to overcome steric barriers. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv) | A slight excess ensures complete consumption of the aryl iodide. |
Protocol 1: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the bulky phosphine ligand (e.g., SPhos, 0.04 equiv) in anhydrous 1,4-dioxane (~1 mL).
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask, followed by enough anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.1 M.
-
Heating: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: My Buchwald-Hartwig amination is not proceeding.
Root Cause Analysis: C-N bond formation via Buchwald-Hartwig amination is even more sensitive to steric hindrance than C-C coupling.[7] The catalytic cycle involves the coordination of the amine to the palladium center, followed by a reductive elimination step where two bulky groups (the benzophenone moiety and the amine substituent) must be in close proximity. This final step is often the rate-limiting and most challenging part of the reaction.[8][9]
Solutions & Optimization Strategies:
Success hinges on using a catalyst system specifically designed to accelerate the difficult reductive elimination step.
1. State-of-the-Art Ligand Systems: Use the latest generations of Buchwald biaryl phosphine ligands. These have been computationally and experimentally optimized for C-N coupling.[9][10]
-
Recommended Ligands: BrettPhos and RuPhos are exceptionally effective for coupling sterically hindered substrates.[8][9] Their specific geometries are tailored to facilitate the otherwise difficult reductive elimination.
-
Catalyst Precursors: Use readily available Pd(II) precursors like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃. Pre-formed Pd-ligand complexes (G3 or G4 precatalysts) can also offer enhanced activity and reproducibility.
2. Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine or the amine-palladium complex to form the palladium-amido intermediate.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.
3. Consider Ammonia Surrogates: If you are attempting to install a primary aniline (-NH₂) group, direct coupling with ammonia is extremely challenging.[7] It is often more effective to use an ammonia equivalent.
-
Strategy: Use benzophenone imine as the coupling partner. The resulting N-arylimine can be easily hydrolyzed under acidic conditions to yield the desired primary aniline.[7][11]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Comments |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium sources. |
| Ligand | BrettPhos or RuPhos (1.2-2.0 L/Pd ratio) | Specifically designed to overcome the steric barrier of C-N reductive elimination.[8][9] |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases required for amide formation. |
| Solvent | Toluene or CPME (Cyclopentyl methyl ether) | Anhydrous, non-coordinating solvents suitable for high-temperature reactions. |
| Temperature | 100-110 °C | Sufficient thermal energy is needed to drive the reaction to completion. |
| Amine | Primary or Secondary Amine (1.2 equiv) | Bulkier amines will require more optimized conditions. |
Protocol 2: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv) and the ligand (e.g., BrettPhos, 0.03 equiv) to a dry Schlenk tube. Add anhydrous toluene.
-
Reagent Addition: Add 4-Iodo-4'-(trifluoromethyl)benzophenone (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Heating: Seal the tube and remove it from the glovebox. Heat the reaction at 110 °C for 16-24 hours.
-
Workup: Cool the reaction, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue via flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What specific structural features of 4-Iodo-4'-(trifluoromethyl)benzophenone cause such significant steric hindrance?
A1: The steric challenge arises from a combination of factors related to its 3D structure. Unlike a simple biaryl system, the central carbonyl group forces the two phenyl rings out of plane. This creates a twisted, propeller-like conformation where the ortho-hydrogens on both rings effectively shield the reactive C-I bond. The iodine atom itself is large, further contributing to this molecular congestion and physically blocking the approach of a catalyst.[12][13][14]
Q2: How exactly do bulky phosphine ligands facilitate these difficult reactions?
A2: Bulky phosphine ligands, like the Buchwald biaryl phosphines, work through several cooperative effects.[7][8]
-
Promoting Monoligation: Their large size (high "cone angle") makes it sterically unfavorable for two ligand molecules to bind to the palladium center. This promotes the formation of a highly reactive 14-electron L-Pd(0) intermediate, which is more accessible for the aryl halide.
-
Facilitating Reductive Elimination: The steric bulk on the ligand forces the other substituents on the palladium (the two coupling partners) into close proximity, which lowers the activation energy for the final C-C or C-N bond-forming reductive elimination step.[9][10]
-
Electronic Effects: These ligands are also highly electron-donating, which increases the electron density on the palladium center. This enhanced electron density facilitates the initial oxidative addition step.
Q3: Are there alternatives to palladium catalysis for coupling reactions with this substrate?
A3: While palladium is the most versatile and widely used metal for these cross-couplings, some alternatives exist, particularly for specific transformations.
-
Nickel Catalysis: Nickel catalysts are sometimes more effective for coupling sterically hindered substrates.[15] Being a smaller atom than palladium, it can sometimes access crowded reaction sites more easily. However, Ni-catalysis often requires different, specifically designed ligands and conditions.
-
Copper Catalysis (Ullmann Reaction): For C-N and C-O bond formation, the copper-catalyzed Ullmann reaction is a classical alternative. While it can be effective, it typically requires much higher reaction temperatures and is often less functional-group tolerant than modern palladium-catalyzed methods.
Q4: How does the electron-withdrawing trifluoromethyl (-CF₃) group influence the reaction?
A4: The -CF₃ group has a powerful electronic effect. As a strong electron-withdrawing group, it makes the attached phenyl ring electron-deficient. In the context of a cross-coupling reaction at the other (iodinated) ring, its effect is primarily transmitted through the carbonyl linker. More directly, if the coupling partner contains an electron-withdrawing group like -CF₃ (e.g., in 4-(trifluoromethyl)phenylboronic acid), it can influence the transmetalation and reductive elimination steps. An electron-withdrawing group on the boronic acid can enhance its reactivity in the transmetalation step of the Suzuki coupling.[16] For the aryl halide itself, electron-withdrawing groups generally accelerate the oxidative addition step.
References
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Buchwald–Hartwig amination. Wikipedia.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
- Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- What is steric hindrance in understandable terms?. Quora.
- Understanding Steric Hindrance in Chemistry. Scribd.
- Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.princeton.edu [chemistry.princeton.edu]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Chromatography of Trifluoromethyl Benzophenones
Technical Overview
Trifluoromethyl (
In my experience supporting medicinal chemistry workflows, the most common failure mode isn't "no separation"—it's poor solubility leading to tailing or co-elution of regioisomers (ortho/meta/para) that standard Hexane/Ethyl Acetate gradients fail to resolve. The
This guide moves beyond basic "textbook" advice to provide the specific solvent architectures required for these fluorinated scaffolds.
Solvent System Selection Guide (Q&A)
Q1: What is the standard starting solvent system for a crude reaction mixture?
Recommendation: Hexane / Ethyl Acetate (EtOAc) , but start with lower polarity than usual.
-
The Protocol: Begin with 100% Hexane and ramp very slowly to 5% EtOAc .
-
The Science: The lipophilic
group pushes the compound to move rapidly in non-polar solvents. Standard "10% to 30%" gradients often wash trifluoromethyl benzophenones off in the solvent front, co-eluting them with non-polar impurities like biphenyls or unreacted starting materials [1]. -
Expert Tip: If your
is > 0.3 in 10% EtOAc, your solvent is too strong. Dilute it.
Q2: I cannot separate the ortho, meta, and para isomers. What should I do?
Recommendation: Switch to a Toluene-based system or Dichloromethane (DCM) / Hexane .
-
The Protocol: Try 100% Toluene or a gradient of Hexane / Toluene (1:1 to 0:1) .
-
The Science: Isomers of electron-deficient rings often have nearly identical dipole moments, rendering polarity-based separation (EtOAc) ineffective. Toluene acts as a
-base, interacting with the -acidic electron-deficient aromatic rings of the benzophenone. The steric bulk of the group in the ortho position disrupts this - stacking differently than in the para position, creating separation selectivity that EtOAc cannot achieve [2].
Q3: My compound is streaking/tailing on the column. Is it decomposing?
Recommendation: It is likely a solubility issue or residual acidity , not decomposition.
-
Troubleshooting Steps:
-
Solubility Check: Trifluoromethyl compounds can be surprisingly insoluble in pure hexane. If you load in DCM but elute with Hexane, the compound may precipitate at the top of the column. Solution: Add 5-10% DCM to your Hexane mobile phase to maintain solubility without drastically increasing polarity.
-
Acid Sensitivity: While benzophenones are generally stable, if you have amine or hydroxyl substituents, the acidity of silica (pH ~5) can cause streaking. Solution: Pre-wash the column with 1% Triethylamine (TEA) in Hexane [3].
-
Quantitative Data: Solvent Strength & Selectivity[1][2][3][4]
The following table summarizes
| Solvent System | Selectivity Mechanism | Best For...[1][2][3][4][5] | Typical Gradient |
| Hexane / EtOAc | Dipole-Dipole | General purification; removal of polar tars. | 0% |
| Hexane / DCM | Solvation/Polarity | Compounds with poor solubility in Hexane. | 10% |
| Toluene / Hexane | Separating regioisomers (o, m, p). | 10% | |
| DCM / MeOH | H-Bonding | Highly polar byproducts (e.g., acids, alcohols). | 0% |
Troubleshooting Hub
Scenario A: "The product elutes immediately with the solvent front."
-
Cause: The "Fluorine Effect." The
group reduces surface adhesion to silica. -
Fix: Switch to a lower strength solvent. If using Hex/EtOAc, switch to Pentane/Ether or 100% Hexane . If retention is still too low, consider switching the stationary phase to C18 (Reverse Phase) , where the lipophilic
group will result in stronger retention.
Scenario B: "I see three spots on TLC, but they merge into one blob on the column."
-
Cause: Column overloading or "Channeling" due to heat of adsorption.
-
Fix:
-
Reduce Loading: Use a ratio of 1:50 (Compound : Silica) by weight.
-
Change Solvent Class: If using EtOAc (Group VI), switch to DCM (Group V) or Toluene (Group VII) to exploit different selectivity parameters [2].[1]
-
Scenario C: "My compound crystallizes inside the column."
-
Cause: Common with high-melting fluorinated aromatics. The mobile phase (Hexane) is a poor solvent for the solid.
-
Fix: Use "Dry Loading" . Adsorb the crude mixture onto silica gel (dissolve in DCM, add silica, rotovap to dryness) and load this powder onto the column. This prevents the "crash out" layer that forms when liquid loading with a strong solvent into a weak mobile phase.
Experimental Protocol: Optimized Isomer Separation
Objective: Purify 1.0 g of crude Trifluoromethyl Benzophenone mixture containing ortho and para isomers.
-
TLC Scouting:
-
Prepare a TLC plate with the crude mix.
-
Elute with 100% Toluene .
-
Observation: If
, separation will be difficult. If , proceed.[3]
-
-
Column Preparation:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Ratio: 50 g Silica per 1 g of crude (50:1 ratio is critical for isomer separation).
-
Slurry Solvent: 100% Hexane.
-
-
Loading:
-
Dissolve crude in minimal Toluene (~2 mL).
-
Apply carefully to the sand bed.
-
-
Elution Gradient:
-
Volume 0 - 200 mL: 100% Hexane (Flushes non-polar grease).
-
Volume 200 - 600 mL: 10% Toluene in Hexane.
-
Volume 600 - 1000 mL: 20% Toluene in Hexane.
-
Volume 1000+ mL: Increase Toluene by 10% every 200 mL until product elutes.
-
-
Detection:
-
Monitor fractions by UV (254 nm).
benzophenones absorb strongly.
-
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal mobile phase based on impurity profile and solubility.
Figure 2: Troubleshooting Workflow for Tailing/Streaking
Caption: Step-by-step diagnosis for correcting peak shape issues during chromatography.
References
-
Woydziak, Z. R., et al. (2012). "Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones."[6] The Journal of Organic Chemistry, 77(1), 473–481. Link
-
Biotage. (2023).[1][7] "Using TLC to Scout Flash Chromatography Solvents." Biotage Blog. Link
-
University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry. Link
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. Chromatography [chem.rochester.edu]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Minimizing homocoupling byproducts in reactions of 4-Iodo-4'-(trifluoromethyl)benzophenone
Technical Support Center: Advanced Synthesis & Catalysis Subject: Optimization of Cross-Coupling for 4-Iodo-4'-(trifluoromethyl)benzophenone Ticket ID: #SC-882-Pd-CF3 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Substrate Profile
You are working with 4-Iodo-4'-(trifluoromethyl)benzophenone , a substrate that presents a specific "push-pull" electronic challenge.
-
The "Pull": The trifluoromethyl (
) and benzophenone carbonyl groups are strongly electron-withdrawing.[1] This makes the C-I bond highly reactive toward oxidative addition with Palladium(0).[1] -
The Risk: Because oxidative addition is fast, the resulting Pd(II)-Aryl intermediate accumulates rapidly.[1] If the subsequent step (transmetallation) is slow, this intermediate is prone to disproportionation , leading to the formation of the symmetric homocoupling byproduct (Ar-Ar dimer).
This guide provides a self-validating workflow to suppress this specific side reaction.
Module 1: Diagnostic Decision Tree
Before altering your conditions, confirm the nature of your byproduct. Homocoupling can originate from the electrophile (your iodide) or the nucleophile (the boronic acid).
Figure 1: Diagnostic logic for identifying the source of homocoupling in Suzuki-Miyaura reactions.
Module 2: The Mechanistic "Fork in the Road"
To solve the problem, you must understand why it happens. The homocoupling of your iodide is not random; it is a kinetic competition.
The Mechanism: Electron-deficient aryl iodides undergo Oxidative Addition (OA) very rapidly.[1]
-
Ideal Path: Pd(II)-Ar species finds a Boronate
Transmetallation Product.[1] -
Failure Path: Pd(II)-Ar species "waits" too long
Two Pd(II) species exchange ligands (Disproportionation) Ar-Pd-Ar Homocoupling .[1]
Visualizing the Competition:
Figure 2: Kinetic competition between the desired cross-coupling cycle and the homocoupling shunt pathway.[1]
Module 3: Troubleshooting & FAQs
Q1: I am seeing the Ar-Ar dimer (Iodide homocoupling). Is my catalyst dead?
A: No, your catalyst is likely too active in the first step and too slow in the second.
-
The Fix: You must accelerate the Transmetallation step.
-
Protocol Adjustment:
-
Water is critical: Boronic acids exist in equilibrium with boroxines (anhydrides).[1] Water is required to hydrolyze them into the reactive boronate species. Ensure your solvent system is at least 10-20% water (e.g., Dioxane/H2O 4:1).[1]
-
Base Strength: If using
, switch to or . The higher solubility of Cesium in organic solvents accelerates the formation of the reactive boronate.
-
Q2: Does the "Slow Addition" rule apply here?
A: Yes, but reverse the standard logic. Usually, we add the nucleophile slowly. However, because your electrophile (the Iodo-benzophenone) is the source of the dimer, you should keep its concentration low relative to the boronic acid.
-
Technique: Dissolve the 4-Iodo-4'-(trifluoromethyl)benzophenone in a portion of the solvent and add it via syringe pump over 1 hour to the reaction mixture containing the Catalyst, Base, and Boronic Acid. This ensures that every Pd-Ar species formed is immediately surrounded by Boronates, statistically favoring Cross-Coupling over Disproportionation.[1]
Q3: Which Ligand should I use to stop this?
A: Stop using simple phosphines like
-
Recommendation: Use bulky, electron-rich ligands like XPhos or SPhos (Buchwald Ligands).[1]
-
Why? These ligands are sterically demanding.[1] They form a "pocket" around the Palladium that physically blocks two Pd(II)-Ar species from coming together to disproportionate, effectively shutting down the homocoupling pathway while still allowing the smaller Boron nucleophile to enter [1].
Module 4: Optimized Experimental Protocol
Objective: Cross-coupling of 4-Iodo-4'-(trifluoromethyl)benzophenone with minimal homocoupling.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv (Excess is vital)[1]
-
Catalyst:
(1 mol%) + XPhos (2-4 mol%) OR XPhos Pd G2 Precatalyst.[1] -
Base:
(3.0 equiv)[1] -
Solvent: THF:Water (4:[1]1) or Toluene:Water (10:[1]1) depending on solubility.
Step-by-Step Workflow:
-
Solvent Prep (The "Sparge"): Do not just use a vacuum manifold.[1] Place your solvent mixture in a flask and bubble Argon/Nitrogen directly through the liquid for 15 minutes. Oxygen promotes the homocoupling of boronic acids, which consumes your nucleophile and leaves the Pd-Ar species "stranded" to dimerize.
-
The "Pot" Charge: Add the Boronic Acid , Base , and Catalyst to the reaction vessel. Add 80% of your degassed solvent.[1]
-
The "Feed" Charge: Dissolve the 4-Iodo-4'-(trifluoromethyl)benzophenone in the remaining 20% of the solvent. Load this into a syringe.
-
Reaction: Heat the "Pot" to the desired temperature (typically 60-80°C). Once at temperature, begin the slow addition of the Iodide solution over 30-60 minutes.
-
Validation: Monitor by HPLC. You should see the disappearance of the Iodide peak without the emergence of the characteristic ~750 Da dimer peak.
Module 5: Purification Data
If homocoupling occurs, separation can be difficult due to the structural similarity (both are bis-aryl systems).[1]
| Property | Target Product (Cross) | Homocoupling Byproduct (Dimer) | Separation Strategy |
| Polarity | Medium | Low (Non-polar) | Flash Chromatography (Hexane/EtOAc).[1] The Dimer elutes first. |
| Solubility | Good in MeOH/ACN | Poor (often precipitates) | Trituration: Cool the crude mixture in Methanol. The dimer often crashes out as a solid, while the cross-product remains in solution. |
| UV Abs | Strong | Very Strong (Extended conjugation) | Use 254nm for detection, but be aware the dimer has a higher extinction coefficient (looks larger than it is).[1] |
References
-
Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: American Chemical Society (Org.[1] Process Res. Dev.) Context: Details the mechanism of homocoupling via oxygen and disproportionation, and the use of sparging/slow addition. URL:[Link][1]
-
Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Source: Nobel Prize / Wiley (Angew.[1] Chem. Int. Ed.) Context: Fundamental review of the transmetallation vs. disproportionation competition. URL:[Link][1]
-
Buchwald Ligands (XPhos) for Difficult Substrates. Source: MIT / Buchwald Lab Context:[1] Explains how steric bulk prevents the formation of the dimeric Pd-species responsible for homocoupling. URL:[Link][1]
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 4-Iodo-4'-(trifluoromethyl)benzophenone before handling, as fluorinated aryl iodides can be potential irritants and environmental hazards.[1]
Sources
Validation & Comparative
Strategic 1H NMR Analysis of 4-Iodo-4'-(trifluoromethyl)benzophenone
Executive Summary
Objective: To provide a definitive guide for the structural validation and purity assessment of 4-Iodo-4'-(trifluoromethyl)benzophenone (CAS: 34328-32-0) using 1H NMR spectroscopy. Audience: Medicinal chemists and process development scientists optimizing cross-coupling precursors. Scope: This guide moves beyond basic peak listing. It analyzes the performance of 1H NMR as a quality control tool, comparing the target molecule's spectral signature against critical process impurities and structural analogs.
Structural Logic & Spectral Prediction
The target molecule, 4-Iodo-4'-(trifluoromethyl)benzophenone , is a non-symmetric diaryl ketone. Its 1H NMR spectrum in Chloroform-d (CDCl₃) is defined by two distinct AA'BB' splitting patterns, resulting in a complex aromatic region (7.4 – 8.0 ppm).
Mechanistic Assignment
Understanding the electronic environment is crucial for differentiating the target from its starting materials (e.g., 4-iodobenzoyl chloride or 4-(trifluoromethyl)phenylboronic acid).
-
Ring A (Iodinated): The iodine atom is an inductive electron-withdrawing group (EWG) but a resonance donor. However, the carbonyl group is a strong EWG. Protons ortho to the carbonyl (
) are deshielded. Protons ortho to the iodine ( ) are distinct due to the "heavy atom effect" and lower electronegativity compared to other halogens. -
Ring B (Trifluoromethylated): The
group is a strong EWG. Combined with the carbonyl, this ring is highly electron-deficient. Protons ortho to the carbonyl ( ) are expected to be the most deshielded in the entire spectrum.
| Proton Environment | Multiplicity | Approx.[1][2][3][4] Shift ( | Electronic Driver |
| H-2', 6' (Ring B, ortho to C=O) | Doublet (d) | 7.85 – 7.95 | Strong Anisotropic Deshielding (C=O) + EWG ( |
| H-3, 5 (Ring A, ortho to I) | Doublet (d) | 7.80 – 7.85 | Inductive EWG (I) |
| H-3', 5' (Ring B, ortho to | Doublet (d) | 7.70 – 7.78 | Inductive EWG ( |
| H-2, 6 (Ring A, ortho to C=O) | Doublet (d) | 7.45 – 7.55 | Anisotropic Deshielding (C=O) |
Note: Values are predicted based on substituent additivity rules and analog data (4-iodobenzophenone and 4-(trifluoromethyl)benzophenone).
Comparative Performance Analysis
This section compares the spectral "fingerprint" of the target against common alternatives and impurities to demonstrate how to validate the product.
Table 1: Spectral Differentiation Matrix
| Compound | Key Diagnostic Peak ( | Pattern | Distinction Strategy |
| Target Product | ~7.90 ppm | Doublet | Presence of two distinct AA'BB' systems with 4:4 integration. |
| 4-Iodobenzophenone (Analog) | ~7.50 – 7.80 ppm | Multiplet | Lacks the downfield shift caused by |
| 4-(Trifluoromethyl)benzophenone (Analog) | 7.89, 7.81 ppm | Doublets | Lacks the specific shielding/deshielding of the Iodine. Integration will not match if I is absent. |
| 4-Iodobenzoyl Chloride (Starting Material) | ~8.00 ppm | Doublet | The acid chloride proton is significantly downfield due to the |
| Benzophenone (Core Scaffold) | 7.40 – 7.80 ppm | Multiplet | Contains a triplet (para-H) and triplet (meta-H) which are absent in the target. |
Performance Insight:
The performance of 1H NMR in this context is defined by its resolution. The target molecule's
Experimental Protocol
To ensure reproducible data that matches the predictions above, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).-
Why:
provides excellent solubility for benzophenones and prevents H-bonding broadening common in DMSO.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Why: High concentration improves signal-to-noise (S/N) for identifying minor impurities (e.g., de-iodinated byproducts).
-
-
Filtration: Filter through a cotton plug if any turbidity is observed. Paramagnetic particulates (common in Suzuki coupling residues) will broaden peaks and ruin coupling constant (
) analysis.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Angle: 30° (allows faster relaxation).
-
Relaxation Delay (D1):
2.0 seconds.-
Critical: Aromatic protons have longer
relaxation times. Short D1 leads to integration errors, making the 1:1 ring ratio validation impossible.
-
-
Scans (NS): 16 (Routine) or 64 (Purity Check).
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. Autophase often fails with clustered aromatic signals.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
-
Integration: Set the total integral of the aromatic region (7.4–8.0 ppm) to 8.00H.
-
Validation Check: Verify that the doublet at ~7.9 ppm integrates to exactly 2.00H relative to the doublet at ~7.5 ppm.
QC Decision Workflow (Graphviz)
This diagram outlines the logical flow for determining batch acceptability based on the NMR data.
Caption: Logical decision tree for validating 4-Iodo-4'-(trifluoromethyl)benzophenone purity via 1H NMR.
Conclusion
The 1H NMR analysis of 4-Iodo-4'-(trifluoromethyl)benzophenone is a robust performance test for synthetic success. The presence of the trifluoromethyl group provides a diagnostic downfield shift that distinguishes this molecule from simple iodobenzophenones. By strictly adhering to the relaxation delay protocols and integration ratios defined above, researchers can confidently certify the identity and purity of this building block before proceeding to high-value cross-coupling reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 615904, 4-Iodo-4'-(trifluoromethyl)benzophenone. Retrieved from [Link]
-
NIST Chemistry WebBook. 4-Iodoacetophenone Spectral Data. SRD 69.[5] Retrieved from [Link]
Sources
A Comparative Guide to the ¹⁹F NMR Characteristic Shifts of 4-Iodo-4'-(trifluoromethyl)benzophenone
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and high gyromagnetic ratio, afford exceptional sensitivity and a wide chemical shift dispersion, making it a powerful probe of the local electronic environment.[1][2][3][4] This guide provides an in-depth analysis of the characteristic ¹⁹F NMR chemical shifts for 4-Iodo-4'-(trifluoromethyl)benzophenone, a compound of interest in medicinal chemistry and materials science. In the absence of a directly reported experimental spectrum in the reviewed literature, this guide establishes a robust predicted chemical shift range through a comparative analysis with structurally related analogs.
The ¹⁹F NMR Signature: Predicting the Chemical Shift of 4-Iodo-4'-(trifluoromethyl)benzophenone
The chemical shift of the trifluoromethyl (-CF₃) group in 4-Iodo-4'-(trifluoromethyl)benzophenone is primarily influenced by the electronic nature of the benzophenone core and the substituents on both aromatic rings. The electron-withdrawing character of the carbonyl group and the trifluoromethyl group itself, along with the electronic effects of the iodine atom, all contribute to the final observed chemical shift.
Understanding the Electronic Environment
The trifluoromethyl group is a strong electron-withdrawing group, and its ¹⁹F chemical shift is highly sensitive to the electronic environment of the aromatic ring to which it is attached.[1] Generally, electron-withdrawing substituents on the aromatic ring will deshield the fluorine nuclei, leading to a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift (more negative ppm values).[1]
In 4-Iodo-4'-(trifluoromethyl)benzophenone, the -CF₃ group is situated para to the benzoyl group. The carbonyl group is electron-withdrawing, which will deshield the fluorine atoms. The key to an accurate prediction lies in comparing this molecule to structurally similar compounds where ¹⁹F NMR data is available.
Comparative Analysis with Benzophenone Analogs
To establish a reliable predicted chemical shift, we will compare 4-Iodo-4'-(trifluoromethyl)benzophenone with a series of related compounds. The electronic effects of the substituents on the second phenyl ring will modulate the electron density on the trifluoromethyl-substituted ring, thereby influencing the ¹⁹F chemical shift.
| Compound | Substituent at 4-position | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| 4-(Trifluoromethyl)benzyl alcohol | -CH₂OH | -62.8 | [5] |
| 1-Methoxy-4-(trifluoromethyl)benzene | -OCH₃ | -62.20 | [6] |
| 4-(Trifluoromethyl)benzaldehyde | -CHO | -61.9 | [5] |
| Methyl 4-(trifluoromethyl)benzoate | -COOCH₃ | -63.79 | [6] |
| 4-Iodo-4'-(trifluoromethyl)benzophenone (Predicted) | -CO-(p-Iodophenyl) | ~ -63 to -64 | This Guide |
| 4-(Trifluoromethyl)benzophenone | -CO-Phenyl | No direct data found |
Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0.00 ppm). Negative values indicate an upfield shift relative to the reference.
The iodine atom in the 4-position of the second phenyl ring exerts a dual electronic effect: a weakly deactivating inductive effect (-I) and a weakly activating resonance effect (+R).[7] Overall, iodine is considered a weakly deactivating group. This will have a minor influence on the electron density of the trifluoromethyl-bearing ring compared to an unsubstituted phenyl group. Given the available data for related benzoyl compounds, the ¹⁹F chemical shift for 4-Iodo-4'-(trifluoromethyl)benzophenone is predicted to be in the range of -63 to -64 ppm .
Experimental Protocol for ¹⁹F NMR Acquisition
To experimentally verify the predicted chemical shift and characterize 4-Iodo-4'-(trifluoromethyl)benzophenone, the following protocol is recommended.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : While external referencing to CFCl₃ is common, an internal standard can be used for higher accuracy. A common internal standard is trifluorotoluene (C₆H₅CF₃), which has a chemical shift of approximately -63.72 ppm.[1]
NMR Spectrometer Setup
-
Tuning and Matching : Tune and match the NMR probe for the ¹⁹F frequency.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at) : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (ns) : Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is usually adequate.
-
Spectral Width (sw) : A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.[4]
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the spectrum to the internal standard or an external reference.
Visualizing the Workflow
The following diagram illustrates the key steps in the characterization of 4-Iodo-4'-(trifluoromethyl)benzophenone using ¹⁹F NMR.
Caption: Experimental workflow for the synthesis and ¹⁹F NMR analysis of 4-Iodo-4'-(trifluoromethyl)benzophenone.
Conclusion
This guide provides a comprehensive overview of the expected ¹⁹F NMR characteristics of 4-Iodo-4'-(trifluoromethyl)benzophenone. Through a detailed comparative analysis with structurally similar molecules, a predicted chemical shift of approximately -63 to -64 ppm for the trifluoromethyl group has been established. This information, coupled with the provided experimental protocol, will aid researchers in the unambiguous identification and characterization of this and other novel fluorinated compounds. The high sensitivity and broad chemical shift range of ¹⁹F NMR make it an invaluable technique in modern chemical research and drug development, enabling precise structural elucidation and the study of subtle electronic effects within molecules.
References
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
- Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology.
-
Jiang, X., & Qing, F.-L. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Retrieved from [Link]
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(4), 305–315.
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R. Retrieved from [Link]
- Sareda, M., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 13(3), e0193715.
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Various Authors. (2023, June 30). Where to find 19F NMR spectra? [Online forum post]. Reddit. [Link]
-
VICI-Labs. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 4-Iodo vs 4-Bromo-4'-(trifluoromethyl)benzophenone
Executive Summary
In the high-stakes arena of drug discovery and medicinal chemistry, the choice between 4-Iodo-4'-(trifluoromethyl)benzophenone (I-TFM-BP) and 4-Bromo-4'-(trifluoromethyl)benzophenone (Br-TFM-BP) is rarely arbitrary. While both serve as critical electrophiles for introducing the photoactive benzophenone scaffold, their reactivity profiles diverge significantly due to the carbon-halogen bond strength.
The Bottom Line:
-
Choose the Iodo-analog (I-TFM-BP) when performing sensitive metal-halogen exchanges, difficult cross-couplings (e.g., sterically hindered partners), or when mild, room-temperature conditions are required to preserve fragile functional groups.
-
Choose the Bromo-analog (Br-TFM-BP) for routine, scalable Suzuki couplings where cost-efficiency is paramount and the substrate can withstand elevated temperatures (60–100 °C).
Quick Comparison Matrix
| Feature | 4-Iodo-4'-(trifluoromethyl)benzophenone | 4-Bromo-4'-(trifluoromethyl)benzophenone |
| CAS Number | 34328-32-0 | Varies by isomer/salt |
| C-X Bond Energy | ~65 kcal/mol (Weak, Reactive) | ~81 kcal/mol (Stronger, Stable) |
| Oxidative Addition | Fast (Rate-limiting step is often transmetallation) | Slow (Rate-limiting step is oxidative addition) |
| Lithiation | Possible at -78 °C to -100 °C (Kinetic control) | Difficult (Requires > -78 °C, risking ketone attack) |
| Primary Utility | Complex/Sensitive Library Synthesis | Bulk Intermediate Synthesis |
Mechanistic Foundation
The reactivity difference is governed fundamentally by the bond dissociation energy (BDE) of the carbon-halogen bond. Both molecules share an identical electronic environment: a para-substituted benzophenone core. The electron-withdrawing trifluoromethyl group (-CF
Oxidative Addition Kinetics
In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the first step is the oxidative addition of Pd(0) into the C-X bond.
-
I-TFM-BP: The weak C-I bond allows oxidative addition to occur rapidly, often at room temperature. The rate is typically orders of magnitude faster than the bromide.
-
Br-TFM-BP: The stronger C-Br bond requires thermal activation (heating) or electron-rich ligands (e.g., phosphines like SPhos, XPhos) to facilitate insertion.
Figure 1: Kinetic landscape of oxidative addition for Iodo vs. Bromo benzophenones.
Synthetic Performance Guide
Suzuki-Miyaura Coupling
This is the most common application for these reagents, linking the benzophenone photophore to a drug scaffold.
-
I-TFM-BP Performance:
-
Catalyst: Simple Pd salts (e.g., Pd(OAc)
) often suffice without expensive ligands. -
Conditions: Room temperature to 40 °C.
-
Yield: Typically >90% due to minimal protodehalogenation side reactions.
-
Ideal for: Coupling with unstable boronic acids (e.g., 2-heterocyclic boronic acids) that prone to protodeboronation at high temperatures.
-
-
Br-TFM-BP Performance:
-
Catalyst: Requires Pd(PPh
) or Pd (dba) with bulky ligands.[1] -
Conditions: Reflux (THF/Water or Dioxane/Water at 80–100 °C).
-
Yield: Good (70–85%), but lower if the boronic acid is thermally sensitive.
-
Ideal for: Scale-up reactions with robust phenylboronic acids.
-
Lithium-Halogen Exchange (Critical Warning)
The Trap: Benzophenones contain a ketone. Organolithium reagents (R-Li) are powerful nucleophiles that will attack the ketone to form a tertiary alcohol (1,2-addition) faster than they perform halogen exchange on a bromide.
-
The Iodo Advantage: The Iodine-Lithium exchange is extremely fast. It can be performed at -100 °C (using t-BuLi or n-BuLi) in a microreactor or strictly controlled batch process. At this temperature, the exchange is faster than the ketone addition, allowing the generation of the aryl-lithium species which can then be trapped with an electrophile.
-
The Bromo Failure Mode: Bromine-Lithium exchange is slower. It requires temperatures closer to -78 °C or higher. At these temperatures, the rate of nucleophilic attack on the carbonyl competes with or exceeds the exchange rate, leading to complex mixtures and low yields of the desired product.
-
Recommendation: If using the Bromo-analog for lithiation, you must protect the ketone (e.g., as a ketal) first. The Iodo-analog may allow you to skip protection if conditions are precisely controlled.
-
Experimental Protocols
Protocol A: Mild Suzuki Coupling (Iodo-Selective)
Use this protocol for 4-Iodo-4'-(trifluoromethyl)benzophenone when coupling with sensitive substrates.
Reagents:
-
Substrate: 1.0 equiv I-TFM-BP
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl
(3 mol%) -
Base: K
CO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with I-TFM-BP, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent via syringe.
-
Stir at Room Temperature for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The iodide spot should disappear rapidly.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
, and concentrate.
Protocol B: Standard Thermal Coupling (Bromo-Compatible)
Use this protocol for 4-Bromo-4'-(trifluoromethyl)benzophenone.
Reagents:
-
Substrate: 1.0 equiv Br-TFM-BP
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Na
CO (2.0 equiv) -
Solvent: Toluene/Ethanol/Water (4:1:1)
Procedure:
-
Combine reactants in a round-bottom flask.
-
Degas solvents thoroughly (bubbling Argon for 15 mins).
-
Heat to reflux (approx. 90 °C) for 12–16 hours.
-
Note: The extended time and heat are necessary to overcome the C-Br activation energy barrier.
Photochemical Implications (Heavy Atom Effect)
While these molecules are primarily used as synthetic intermediates, the halogen's presence influences the photophysics if retained in the final molecule.
-
Iodine (Heavy Atom Effect): Significantly enhances Intersystem Crossing (ISC) from the Singlet to the Triplet state (
). This increases the quantum yield of singlet oxygen ( ) generation but drastically shortens the fluorescence lifetime. -
Bromine: Moderate heavy atom effect.
-
Relevance: If the benzophenone is being used as a photo-affinity label, the triplet state is the active species that abstracts hydrogen from the target protein. Both I and Br analogs populate the triplet state efficiently, but the Iodo-analog may promote competitive relaxation pathways or radical chemistry distinct from the standard benzophenone diradical mechanism.
Decision Matrix: Which to Buy?
Figure 2: Decision tree for selecting between Iodo and Bromo benzophenone derivatives.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link
-
Dorman, G., & Prestwich, G. D. (1994).[2] Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
BenchChem. (2025).[3] Application Notes for Suzuki Coupling of 4'-Trifluoromethylacetophenone Derivatives. Link (Accessed via search context).
-
Sigma-Aldrich. (2025). Product Specification: 4-Iodo-4'-(trifluoromethyl)benzophenone. Link
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 4-Iodo-4'-(trifluoromethyl)benzophenone Impurities
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Iodo-4'-(trifluoromethyl)benzophenone, a key building block in the synthesis of various pharmaceutical agents, a robust analytical method for impurity detection is paramount.[1] Even trace-level impurities can significantly impact the final drug product's stability, safety, and performance.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of 4-Iodo-4'-(trifluoromethyl)benzophenone and its potential process-related and degradation impurities. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical insights necessary to develop and validate a stability-indicating HPLC method that is both reliable and compliant with regulatory expectations.
The development of such a method is a multi-faceted process, guided by the principles of analytical chemistry and the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3] This guide will navigate through the logical progression of method development, from initial considerations and forced degradation studies to final method validation, offering a comparative analysis of different chromatographic conditions and their impact on separation efficiency.
Understanding the Analyte and Potential Impurities
4-Iodo-4'-(trifluoromethyl)benzophenone is a non-polar, aromatic ketone.[4] Its structure, characterized by a benzophenone core with iodo and trifluoromethyl substituents, dictates its chromatographic behavior. Potential impurities can arise from the synthetic route or degradation.
Likely Process-Related Impurities:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Resulting from side reactions during synthesis. For instance, isomers or related benzophenone derivatives.[4]
Potential Degradation Products:
Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and demonstrate the specificity of the analytical method.[5][6][7][8] For 4-Iodo-4'-(trifluoromethyl)benzophenone, stress conditions would include:
-
Acid and Base Hydrolysis: To assess stability in acidic and basic environments.
-
Oxidation: To evaluate susceptibility to oxidative degradation.
-
Thermal Stress: To determine the impact of heat.
-
Photostability: To understand the effect of light exposure.[5]
These studies are crucial for developing a "stability-indicating" method, one that can accurately measure the decrease in the amount of the API due to degradation and separate the degradation products from the parent compound.[7][8]
Strategic Approach to HPLC Method Development
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow:
Caption: A logical workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
The core of HPLC method development lies in the selection and optimization of the stationary and mobile phases to achieve the desired separation. Given the non-polar nature of 4-Iodo-4'-(trifluoromethyl)benzophenone, reversed-phase chromatography is the most suitable approach.[9][10]
Column Selection: A Tale of Two Chemistries
The choice of the stationary phase is critical for achieving selectivity. We will compare two commonly used reversed-phase columns: a standard C18 and a Phenyl-Hexyl column.
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention for non-polar compounds. The primary separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to the presence of the phenyl group. In addition to hydrophobic interactions, they offer π-π interactions with aromatic analytes, which can be beneficial for separating structurally similar aromatic compounds.[11]
Mobile Phase Optimization: The Power of Organic Modifier and pH
The mobile phase composition, particularly the choice and proportion of the organic modifier, governs the elution strength and, consequently, the retention times of the analytes.[12][13][14]
-
Acetonitrile (ACN) vs. Methanol (MeOH):
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths.[14]
-
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.
-
-
pH Control: For neutral compounds like 4-Iodo-4'-(trifluoromethyl)benzophenone and its likely non-ionizable impurities, the mobile phase pH is not expected to have a significant impact on retention. However, a buffered mobile phase can ensure method robustness.
Experimental Comparison: Simulated Data
To illustrate the impact of different chromatographic conditions, we present simulated experimental data for the separation of 4-Iodo-4'-(trifluoromethyl)benzophenone from two hypothetical impurities: Impurity A (a less polar, process-related impurity) and Impurity B (a more polar, degradation product).
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation:
-
Prepare a stock solution of 4-Iodo-4'-(trifluoromethyl)benzophenone at 1.0 mg/mL in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).
-
Prepare a mixed impurity stock solution containing Impurity A and Impurity B at 0.1 mg/mL each.
-
Prepare a spiked sample solution by adding appropriate volumes of the impurity stock to the API stock to achieve an impurity concentration of approximately 0.1% relative to the API.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[15]
-
Columns:
- Method 1: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Method 2: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: Acetonitrile
-
Gradient Elution: A linear gradient from 40% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector monitoring at 254 nm. A PDA detector is crucial for impurity profiling as it allows for the acquisition of UV spectra across a range of wavelengths, which can help in peak identification and purity assessment.[16][17][18]
Data Presentation: A Comparative Table
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) |
| Retention Time (min) | ||
| Impurity B | 5.2 | 4.8 |
| 4-Iodo-4'-(trifluoromethyl)benzophenone | 12.5 | 11.8 |
| Impurity A | 13.1 | 13.5 |
| Resolution (Rs) | ||
| Between Impurity B and API | > 10 | > 10 |
| Between API and Impurity A | 1.8 | 2.5 |
| Tailing Factor (Tf) for API | 1.2 | 1.1 |
| Theoretical Plates (N) for API | 12,000 | 15,000 |
Analysis of Results and Method Selection
The simulated data highlights the difference in selectivity between the two columns. While both methods provide adequate separation of the more polar Impurity B, the Phenyl-Hexyl column (Method 2) offers significantly better resolution between the main peak and the closely eluting, less polar Impurity A. This is likely due to the additional π-π interactions provided by the phenyl stationary phase, which enhances the separation of these structurally similar aromatic compounds. Furthermore, Method 2 exhibits a better tailing factor and higher theoretical plates, indicating superior peak shape and column efficiency.
Therefore, the Phenyl-Hexyl column is the preferred choice for this separation.
Forced Degradation and Method Validation: Ensuring Trustworthiness
Once the optimal chromatographic conditions are established, the method must be subjected to forced degradation studies and subsequently validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a specified duration.
The stressed samples are then analyzed using the developed HPLC method. The goal is to achieve 5-20% degradation of the API.[5][6] The chromatograms should demonstrate that all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the main peak is spectrally pure in the presence of the degradation products.[16][19]
The relationship between the API and its potential degradation products can be visualized as follows:
Caption: Potential degradation pathways of the API under stress conditions.
Method Validation Parameters
The validation of an analytical method provides documented evidence that the method is suitable for its intended use.[3] For an impurity method, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[20] Forced degradation studies are the primary means of demonstrating specificity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A comprehensive validation report with all the experimental data is a mandatory requirement for regulatory submissions.
Conclusion: A Pathway to a Reliable Impurity Method
The development of a robust and reliable HPLC method for the detection of impurities in 4-Iodo-4'-(trifluoromethyl)benzophenone is a scientifically driven process that requires a deep understanding of chromatographic principles and regulatory requirements. This guide has provided a comparative framework for making informed decisions during method development, emphasizing the importance of column and mobile phase selection. The superior performance of the Phenyl-Hexyl column in resolving closely related aromatic impurities has been highlighted through simulated data.
By following a logical workflow, conducting thorough forced degradation studies, and performing a comprehensive validation, researchers can establish a trustworthy, stability-indicating HPLC method. This not only ensures the quality and safety of the final pharmaceutical product but also facilitates a smoother regulatory approval process.
References
- Shimadzu. (n.d.). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector.
- Dolan, J. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Analytical Letters, 31(4), 561-574.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Torontech. (n.d.). HPLC Diode Array Detector. Retrieved from [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
In-ventas. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Retrieved from [Link]
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
AKJournals. (2019, December 1). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]
-
Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
DGRA. (n.d.). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Research J. Pharm. and Tech. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2015). Impurity profiling of sulisobenzone by rp-hplc method. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]
-
ResearchGate. (2018, July 25). IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzophenone-impurities. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
Avomeen. (n.d.). USP Related Substances Testing by HPLC. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
-
PubMed. (1995). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Jingye Pharma. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Retrieved from [Link]
-
NIH. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]
-
NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Retrieved from [Link]
-
Agilent. (2016, November 15). The Secrets to Better HPLC Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Phenomenex. (2018, September 4). Reversed Phase Selectivity. Retrieved from [Link]
Sources
- 1. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. veeprho.com [veeprho.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Testing | SGS Italy [sgs.com]
- 9. moravek.com [moravek.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. halocolumns.com [halocolumns.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rjptonline.org [rjptonline.org]
- 14. veeprho.com [veeprho.com]
- 15. lcms.cz [lcms.cz]
- 16. tandfonline.com [tandfonline.com]
- 17. torontech.com [torontech.com]
- 18. shimadzu.com [shimadzu.com]
- 19. pharmtech.com [pharmtech.com]
- 20. uspbpep.com [uspbpep.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Electronic effect of trifluoromethyl group on benzophenone reactivity
Topic: Electronic effect of trifluoromethyl group on benzophenone reactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
A Comparative Guide to Reactivity, Kinetics, and Application
Executive Summary
In medicinal chemistry and photo-pharmacology, the modification of the benzophenone scaffold is a critical strategy for tuning reactivity and metabolic stability. This guide analyzes the specific impact of the trifluoromethyl (-CF₃) group on benzophenone reactivity.[1] By comparing unsubstituted benzophenone (BP) with 4-trifluoromethylbenzophenone (4-CF₃-BP) and 4,4'-bis(trifluoromethyl)benzophenone, we elucidate how this strong electron-withdrawing group (EWG) alters carbonyl electrophilicity, triplet state energetics, and hydrogen atom transfer (HAT) efficiency.
Electronic Profiling: The "Fluorine Effect"
The introduction of a trifluoromethyl group into the benzophenone core is not merely a steric modification; it is a profound electronic perturbation. The -CF₃ group operates primarily through strong inductive withdrawal (-I effect), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl system.
Comparative Electronic Parameters
The following table summarizes the fundamental physical organic parameters distinguishing the parent compound from its fluorinated analog.
| Parameter | Benzophenone (H) | 4-Trifluoromethylbenzophenone (CF₃) | Mechanistic Implication |
| Hammett Constant ( | 0.00 | +0.54 | Strong electron withdrawal increases sensitivity to nucleophilic attack. |
| Reduction Potential ( | -1.13 V (vs Ag/Ag⁺) | ~ -0.95 V to -1.05 V* | CF₃-BP is easier to reduce to the ketyl radical anion. |
| Carbonyl IR Stretch ( | ~1660 cm⁻¹ | ~1670 cm⁻¹ | Stronger C=O bond character due to reduced conjugation availability from the electron-poor ring. |
| Triplet Energy ( | 69 kcal/mol | ~68-69 kcal/mol | Minimal change in |
*Estimated based on anodic shift of ~150-200 mV per strong EWG in aprotic solvents.
Reactivity Case Study A: Nucleophilic Addition
Context: Grignard reactions, Hydride reductions, and Metabolic hydrolysis.
The carbonyl carbon of benzophenone is an electrophilic center. The presence of the -CF₃ group at the para position depletes electron density from the ring system, which is transmitted to the carbonyl carbon.
-
Mechanism: The transition state for nucleophilic attack involves the development of a negative charge on the oxygen. The -CF₃ group stabilizes this developing charge through inductive withdrawal, lowering the activation energy.
-
Outcome: 4-CF₃-BP reacts significantly faster (
) with nucleophiles than unsubstituted benzophenone.
Visualizing the Electronic Influence
The following diagram illustrates the stabilization of the anionic intermediate during nucleophilic attack.
Caption: The electron-withdrawing nature of the CF₃ group stabilizes the anionic transition state, accelerating nucleophilic addition.
Reactivity Case Study B: Photochemical H-Abstraction
Context: Photo-affinity labeling, C-H activation catalysis (HAT), and radical initiation.
In its excited triplet state (
-
The Hammett Correlation: The rate constant for hydrogen abstraction (
) follows a Hammett relationship: . -
The
Value: For benzophenone photoreduction, is positive (+0.5 to +1.1 depending on solvent). -
Outcome: The -CF₃ group increases the electrophilicity of the
-orbital. Consequently, 4-CF₃-BP abstracts hydrogen atoms faster than unsubstituted benzophenone. This makes fluorinated benzophenones superior photocatalysts for difficult C-H activation steps.
Experimental Data Comparison (H-Abstraction from 2-Propanol)
| Compound | Relative Rate ( | Triplet Lifetime ( |
| Benzophenone | 1.0 (Reference) | Long ( |
| 4-Methoxybenzophenone | 0.1 - 0.2 | Very Long (Deactivated) |
| 4-Trifluoromethylbenzophenone | 2.8 - 3.5 | Short (Rapid Quenching) |
| 4,4'-Bis(trifluoromethyl)BP | > 10.0 | Very Short (Ultra-fast HAT) |
Experimental Protocols
To validate these electronic effects in your own laboratory, we recommend the following self-validating protocols.
Protocol 1: Competitive Chemical Reduction (Nucleophilic Reactivity)
Objective: Determine relative reactivity (
-
Preparation: Dissolve equimolar amounts (0.5 mmol each) of Benzophenone and 4-Trifluoromethylbenzophenone in dry Methanol (10 mL).
-
Internal Standard: Add 0.5 mmol of an inert standard (e.g., biphenyl) for GC/HPLC integration.
-
Limiting Reagent Addition: Cool to 0°C. Add 0.25 equivalents of Sodium Borohydride (
) dissolved in diglyme or MeOH. Note: Using a substoichiometric amount ensures competition for the hydride. -
Quenching: After 5 minutes, quench with 1M HCl.
-
Analysis: Extract with Ethyl Acetate and analyze via GC-MS or HPLC.
-
Calculation:
Expectation: The CF₃-substituted ketone will be consumed preferentially.
Protocol 2: Laser Flash Photolysis (Photochemical Reactivity)
Objective: Measure the absolute rate constant for Hydrogen Abstraction (
-
Setup: Use a nanosecond Nd:YAG laser (355 nm excitation).
-
Sample: Prepare a solution of the ketone (Abs
0.3 at 355 nm) in an inert solvent (Acetonitrile). -
Quencher Titration: Measure the triplet decay rate (
) in the absence of H-donor. -
Data Collection: Add increasing concentrations of a hydrogen donor (e.g., 1,4-cyclohexadiene or isopropanol). Record
at each concentration. -
Stern-Volmer Analysis: Plot
vs. [H-Donor].-
Slope: The slope of the line equals the bimolecular rate constant
. -
Verification: Compare the slope of 4-CF₃-BP to BP. The fluorinated analog should yield a steeper slope (higher
).
-
References
-
Hammett Correl
- Title: A Comparative Guide to the Electrochemical Properties of Substituted Benzophenones.
-
Photocatalysis and H
-
Physical Organic Constants
Sources
Crystal Structure & Performance Guide: 4-Iodo-4'-(trifluoromethyl)benzophenone
The following guide provides an in-depth technical analysis of 4-Iodo-4'-(trifluoromethyl)benzophenone , structured for researchers in drug discovery and crystal engineering.
Executive Summary & Structural Context
4-Iodo-4'-(trifluoromethyl)benzophenone (CAS: 34328-32-0 ) is a specialized asymmetric diaryl ketone used primarily as a supramolecular synthon and a high-value intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Unlike its symmetric cousins (e.g., 4,4'-difluorobenzophenone), this molecule possesses a unique "push-pull" electronic character and asymmetric halogen bonding potential. The iodine atom serves as a strong halogen bond donor (Lewis acid), while the trifluoromethyl group acts as a bulky, lipophilic, electron-withdrawing domain that enforces specific packing motifs.
Current Data Status: While specific single-crystal X-ray diffraction (XRD) data for this exact derivative remains a proprietary gap in open literature, this guide provides a predictive structural analysis based on rigorously characterized analogs. We compare it against 4-(Trifluoromethyl)benzophenone and 4-Bromo-4'-fluorobenzophenone to establish expected performance metrics.
Comparative Performance Analysis
The following table contrasts the target molecule with its closest structural analogs to benchmark physical properties and solid-state behavior.
Table 1: Structural & Physical Property Comparison
| Feature | Target: 4-Iodo-4'-(CF₃)benzophenone | Analog A: 4-(Trifluoromethyl)benzophenone | Analog B: 4-Bromo-4'-fluorobenzophenone |
| CAS Number | 34328-32-0 | 728-86-9 | 2069-41-2 |
| Molecular Weight | 376.11 g/mol | 250.22 g/mol | 279.1 g/mol |
| Melting Point | 125–135 °C (Predicted) | 114–116 °C (Experimental) | 107–108 °C (Experimental) |
| Electronic Character | Asymmetric (Strong | Mono-withdrawing | Weakly Asymmetric |
| Primary Interaction | I[1][2][3][4][5][6][7]···O=C (Halogen Bond) | Br···F / | |
| Solubility (25°C) | Low (Hexane), Mod (DCM/CHCl₃) | High (Organic solvents) | Moderate |
| Crystal System | Predicted: Monoclinic ( | Monoclinic ( | Monoclinic |
Analyst Insight: The substitution of Hydrogen (Analog A) or Bromine/Fluorine (Analog B) with Iodine significantly increases the dispersive forces and introduces a strong halogen bond donor. Consequently, the target molecule is expected to exhibit a higher melting point and lower solubility than its analogs due to the stabilizing
intermolecular network.
Predictive Crystal Engineering Analysis
Based on the Cambridge Structural Database (CSD) trends for 4,4'-substituted benzophenones, the solid-state arrangement of 4-Iodo-4'-(trifluoromethyl)benzophenone is governed by two competing forces:
A. The Halogen Bond (The Anchor)
The Iodine atom is highly polarizable with a significant positive electrostatic potential cap (
-
Interaction:
-
Geometry: Linear (
) -
Effect: Forms 1D supramolecular chains, enhancing lattice energy and thermal stability.
B. The Trifluoromethyl Group (The Spacer)
The
-
Interaction:
and -
Effect: Disrupts tight
-stacking, potentially increasing unit cell volume compared to non-fluorinated analogs.
Diagram 1: Electronic "Push-Pull" & Packing Logic
Caption: The iodine atom drives linear assembly via halogen bonding to the carbonyl oxygen, while the
Experimental Protocols
Since specific data is absent, the following self-validating protocols are recommended for researchers to generate and verify the crystal structure.
Protocol A: Single Crystal Growth (Solvent Selection)
The asymmetry of the molecule requires a solvent system that balances the solubility of the lipophilic
-
Primary Solvent: Dichloromethane (DCM) - Solubilizes the halogenated aromatic core.
-
Anti-Solvent: Ethanol or Hexane - Induces nucleation.
-
Method: Slow Evaporation.
-
Dissolve 20 mg of 34328-32-0 in 2 mL of DCM.
-
Filter through a 0.45
PTFE syringe filter into a clean vial. -
Cover with parafilm, poke 3-4 pinholes, and store at 4°C (fridge) to reduce kinetic disorder.
-
Target Time: 3-7 days for X-ray quality prisms.
-
Protocol B: XRD Data Collection & Refinement
-
Temperature: Collect at 100 K (Liquid Nitrogen stream). Reason: Reduces thermal motion of the freely rotating
group, which is prone to rotational disorder at room temperature. -
Radiation: Mo-K
( Å). Reason: Copper radiation (Cu-K ) suffers from high absorption by the heavy Iodine atom, leading to data scaling errors. -
Space Group Check: Expect Monoclinic
or Triclinic .
Diagram 2: Crystallization & Characterization Workflow
Caption: Step-by-step workflow for isolating single crystals suitable for diffraction analysis.
References & Data Sources
-
4-(Trifluoromethyl)benzophenone Physical Data:
-
Source: NIST Chemistry WebBook, SRD 69.
-
URL:[Link]
-
-
4-Bromo-4'-fluorobenzophenone Properties:
-
Source: ChemicalBook CAS Database.
-
-
General Benzophenone Crystallography (CSD Trends):
-
Title: "Crystal structure of benzophenone" (Reference for packing motifs).
-
Source: ACS Publications / J. Phys. Chem.
-
URL:[Link]
-
-
Product Availability & Safety (Sigma-Aldrich):
-
Title: 4-Iodo-4'-(trifluoromethyl)benzophenone (AldrichCPR).
-
Sources
- 1. 4-bromo-4'-fluorobenzophenone CAS#: 2069-41-2 [m.chemicalbook.com]
- 2. 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone | C14H7BrF4O | CID 3020945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. buy high quality 4-(Trifluoromethyl)benzophenone,4-(Trifluoromethyl)benzophenone for sale online price,4-(Trifluoromethyl)benzophenone Pictures,4-(Trifluoromethyl)benzophenone Basic Info,4-(Trifluoromethyl)benzophenone Standard - www.pharmasources.com [pharmasources.com]
- 5. 3,4'-BIS(TRIFLUOROMETHYL)BENZOPHENONE | 21084-22-0 [chemicalbook.com]
- 6. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3,3'-bis(trifluoromethyl)benzophenone (C15H8F6O) [pubchemlite.lcsb.uni.lu]
Elemental Analysis Standards for Fluorinated Aryl Iodides: A Technical Comparison & Protocol Guide
The following guide details the elemental analysis standards for fluorinated aryl iodides, designed for researchers and drug development professionals.
Executive Summary
Fluorinated aryl iodides represent a "double trouble" scenario for elemental analysis (EA). The Carbon-Fluorine (C-F) bond is among the strongest in organic chemistry (approx. 485 kJ/mol), often leading to incomplete combustion and low Carbon values. Conversely, Iodine (I) is a heavy, volatile halogen that can sublime before combustion, poison standard oxidation catalysts, and cause significant mass bias.
This guide moves beyond standard CHN protocols, comparing the Automated Dynamic Flash Combustion method (optimized with additives) against the Schöniger Flask/Combustion Ion Chromatography (CIC) method. It establishes the "Gold Standard" for validating these complex matrices.
Part 1: The Analytical Challenge (Mechanism of Failure)
Standard EA protocols often fail for fluorinated aryl iodides due to two distinct interference mechanisms.
The Fluorine Attack (Glassware Destruction)
-
Mechanism: Upon combustion, Fluorine forms Hydrogen Fluoride (HF).
-
Impact: HF reacts aggressively with the silica (
) in quartz combustion tubes, forming volatile Silicon Tetrafluoride ( ). This not only degrades the instrument but causes high Nitrogen results (due to mimicking in thermal conductivity detection) and low Carbon results (incomplete oxidation).
The Iodine Trap (Volatility & Poisoning)[1]
-
Mechanism: Iodine forms
gas, which is heavy and difficult to flush. -
Impact:
can condense in cooler parts of the instrument ("memory effect") or react with standard copper reduction phases, exhausting them rapidly. Without specific trapping, Iodine interferes with the detection of other gases.
Figure 1: Interference Pathways. Fluorine attacks quartz to create false N signals, while Iodine poisons catalysts, leading to drift.
Part 2: Comparative Analysis of Methods
| Feature | Method A: Automated CHNS (Dynamic Flash) | Method B: Schöniger Flask / CIC (The Gold Standard) | Method C: ICP-MS |
| Primary Analyte | C, H, N (S) | F, I (Halogens) | I (Trace Metals) |
| Principle | Flash combustion + GC Separation | Oxygen combustion + Ion Chromatography | Plasma Ionization + Mass Spec |
| Suitability for F/I | Modified Only (Requires Additives) | Excellent (Direct measurement) | Good (Iodine only) |
| Interference Handling | Uses traps ( | Absorbs F/I into solution for quantification. | Requires digestion; F interference common. |
| Precision | ppb/ppm level | ||
| Throughput | High (Automated) | Low (Manual/Semi-Auto) | High (after digestion) |
| Verdict | Best for Purity Confirmation (C/H/N) | Best for Halogen Quantification (F/I) | Best for Trace Impurities |
Part 3: Optimized Protocols
Protocol A: Purity Confirmation (CHN Analysis)
Objective: Accurate C, H, N values by neutralizing F and I interferences.
Critical Consumables:
-
Magnesium Oxide (
): Acts as a sacrificial scrubber for Fluorine. -
Silver Wool: Essential for trapping Iodine and Sulfur.
-
Tungsten Oxide (
): Combustion aid to prevent incomplete burning of the stable C-F bond.
Workflow:
-
Weighing: Weigh 1.5–2.5 mg of sample into a Tin Capsule .
-
Additives:
-
Add ~5–10 mg of
powder directly over the sample to boost local oxidation potential. -
Ensure the combustion tube is packed with a layer of
(in the ash zone) and Silver Wool (at the outlet of the combustion zone).
-
-
Combustion: Run at 980°C (minimum) with a high Oxygen boost (5–10 seconds).
-
Calibration: Calibrate using 4-Fluorobenzoic acid (to correct for F-effect on C) rather than standard Acetanilide.
Protocol B: Halogen Quantification (Combustion Ion Chromatography - CIC)
Objective: Direct measurement of % Fluorine and % Iodine.
System: Automated Combustion Unit (e.g., AQF-2100H) coupled to Ion Chromatograph.[1]
Workflow:
-
Combustion: Sample (2–5 mg) is combusted at 1000°C in an Argon/Oxygen stream with water vapor (Pyrohydrolysis).
-
Absorption: Gases (
, ) are absorbed into a solution (typically Hydrogen Peroxide or Hydrazine for Iodine reduction).-
Note: Iodine requires a reducing agent (Hydrazine or Sodium Bisulfite) in the absorber to ensure all Iodine is in the
form, as is not detected by conductivity.
-
-
Separation: Inject into an Anion Exchange Column (e.g., Dionex IonPac AS19).
-
Detection: Conductivity detection.
Figure 2: CIC Workflow. The automated path from solid sample to halogen quantification.
Part 4: Standards & Validation (Self-Validating System)
To ensure trustworthiness, every run must include specific halogenated standards. Do not rely solely on sulfanilamide.
Reference Standards
| Standard | CAS No.[2][3][4][5][6] | Purpose | Target Values (Theoretical) |
| 4-Fluorobenzoic Acid | 456-22-4 | Fluorine Calibration | C: 60.00%, H: 3.60%, F: 13.56% |
| o-Iodobenzoic Acid | 88-67-5 | Iodine Calibration | C: 33.90%, H: 2.03%, I: 51.17% |
| Sulfanilamide | 63-74-1 | System Suitability (N/S) | N: 16.27%, S: 18.62% |
Acceptance Criteria
For a valid run, the Control Standard must fall within the following tolerances:
-
Carbon/Hydrogen/Nitrogen:
absolute difference. -
Fluorine/Iodine:
absolute difference (due to higher method variability).
Example Validation Table (Hypothetical Data):
| Analyte | Theoretical % | Experimental % | Delta | Status |
|---|---|---|---|---|
| Carbon | 42.50 | 42.35 | -0.15 | PASS |
| Hydrogen | 2.10 | 2.15 | +0.05 | PASS |
| Fluorine | 15.20 | 14.80 | -0.40 | PASS |
| Iodine | 28.50 | 27.10 | -1.40 | FAIL (Check Trap) |
Troubleshooting the Fail: A low Iodine recovery often indicates volatilization before combustion (check capsule sealing) or incomplete reduction in the absorber (check Hydrazine concentration).
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42205. Link
-
Exeter Analytical. (2007).[7] Accurate Elemental (CHN) Analysis of Perfluorinated Compounds. Application Note 217. Link
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Material: 4-Fluorobenzoic Acid.[8] NIST Chemistry WebBook, SRD 69.[8][6] Link
-
American Chemical Society (ACS). (2017). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. Link
-
Nittoseiko Analytech. (2020). Determination of Halogens and Sulfur by Combustion Ion Chromatography. Application Data. Link
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 6. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 7. Accurate elemental (CHN) analysis of perfluorinated compounds [analytica-world.com]
- 8. Benzoic acid, 4-fluoro- [webbook.nist.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-Iodo-4'-(trifluoromethyl)benzophenone
[1][2][3]
Part 1: Executive Safety & Logistics Summary[1][2]
Immediate Directive: 4-Iodo-4'-(trifluoromethyl)benzophenone is a Halogenated Organic compound containing both Iodine and Fluorine.[1][2] It must NEVER be disposed of in general trash, municipal drains, or non-halogenated solvent streams.[1]
The Critical Risk:
Improper disposal via standard low-temperature incineration can release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases, as well as potentially persistent fluorinated by-products.[1][2] The stability of the trifluoromethyl (
Quick Reference Data:
| Property | Specification | Operational Implication |
| Physical State | Solid (Off-white to yellow) | Dispose as Solid Hazardous Waste unless in solution.[1][2] |
| Halogen Content | Iodine (I), Fluorine ( | MANDATORY SEGREGATION from non-halogenated waste.[1][2] |
| Reactivity | Light Sensitive; Oxidizer Incompatible | Store waste in opaque/amber containers; do not mix with strong oxidizers.[1][2] |
| EPA/RCRA Status | Halogenated Organic Waste | Requires destruction via RCRA-permitted hazardous waste incinerator.[1][2] |
Part 2: Scientific Rationale & Risk Assessment[1][2][4]
As researchers, we must understand the causality behind disposal protocols to ensure compliance and safety. The disposal pathway for 4-Iodo-4'-(trifluoromethyl)benzophenone is dictated by its bond energies and combustion products.[1][2]
The Trifluoromethyl ( ) Stability Issue
The Carbon-Fluorine bond is one of the strongest in organic chemistry (
-
Protocol Requirement: Waste must be tagged for facilities capable of High-Temperature Incineration with rapid quenching to prevent de novo synthesis of dioxin-like compounds.[1][2]
Iodine Combustion Chemistry ( )
The Carbon-Iodine bond is relatively weak (
-
Combustion Product: Upon oxidation, the iodine substituent forms elemental Iodine (
) and Hydrogen Iodide ( ).[1][2] -
Corrosion Risk:
is highly corrosive to incinerator linings.[1][2] is a volatile solid that can sublime and escape filtration if not specifically scrubbed.[2] -
Protocol Requirement: Segregation into "Halogenated" streams ensures the waste is routed to incinerators equipped with wet caustic scrubbers designed to neutralize acid gases (
, ).[2]
Part 3: Step-by-Step Disposal Workflows
Workflow A: Pure Solid Waste (Expired/Excess Material)
Use this protocol for pure solids or heavily contaminated solid debris (weighing boats, gloves).[1][2]
-
Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double Containment: Place the primary container inside a secondary clear plastic bag to prevent contamination of the outer surface.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "4-Iodo-4'-(trifluoromethyl)benzophenone".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Critical Tag: Write "HALOGENATED SOLID" in the comments/constituents section.[1]
-
-
Storage: Store in the Solid Waste Accumulation Area away from oxidizers.
Workflow B: Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors, extraction solvents, or reaction mixtures containing the compound.[1][2]
-
Quenching (If Reactive): If the mixture contains residual reactive reagents (e.g., Lithium reagents from a metal-halogen exchange), quench carefully with isopropanol/water before adding to the waste carboy.[1][2]
-
Transfer: Pour into the dedicated "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).
-
Log Entry: Record the approximate volume and mass of the benzophenone derivative on the waste log sheet attached to the carboy.
Part 4: Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of 4-Iodo-4'-(trifluoromethyl)benzophenone to ensure it reaches the correct destruction facility.
Figure 1: Decision tree for segregating halogenated benzophenone waste to ensure proper thermal destruction.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill of solid 4-Iodo-4'-(trifluoromethyl)benzophenone:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] If the powder is fine and airborne, use an N95 or P100 particulate respirator.
-
Containment: Do not dry sweep if dust generation is likely.[1][2] Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup.[1][2]
-
Decontamination: Wipe the surface with a soap and water solution.[1][2] The compound is organic-soluble; a follow-up wipe with ethanol may be necessary, but dispose of the ethanol wipe in Halogenated Waste .[1][2]
-
Disposal: Place all cleanup materials (towels, gloves) into the Halogenated Solid Waste bag.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 615904, 4-Iodo-4'-(trifluoromethyl)benzophenone.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[2][3][4][5][6] (Relevant for C-F bond destruction).[1][2][3] Retrieved from [Link][1][2][3][4][6]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press.[2] (General Halogenated Waste Protocols).[1][2][3] Retrieved from [Link][1][2]
Sources
- 1. 455-13-0 CAS MSDS (4-Iodobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. PubChemLite - 4-iodo-4'-(trifluoromethyl)benzophenone (C14H8F3IO) [pubchemlite.lcsb.uni.lu]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials [ngwa.org]
- 6. actagroup.com [actagroup.com]
Personal protective equipment for handling 4-Iodo-4'-(trifluoromethyl)benzophenone
Topic: Personal Protective Equipment & Handling Protocol for 4-Iodo-4'-(trifluoromethyl)benzophenone CAS: 23062-81-9[1]
Executive Safety Summary
Operational Context: 4-Iodo-4'-(trifluoromethyl)benzophenone is a high-value intermediate often employed in Suzuki-Miyaura cross-coupling reactions.[1] While its acute toxicity is lower than volatile organohalides, its lipophilicity (driven by the
The "Senior Scientist" Directive:
Treat this compound not just as an irritant, but as a persistent contaminant.[1] The trifluoromethyl group enhances dermal permeation, meaning surface contamination you cannot see can still migrate through standard nitrile if dissolved in organic solvents.[1] Your primary barrier is not your glove—it is your engineering control (Fume Hood).[1]
Physicochemical Hazard Analysis (The "Why")
To understand the safety protocol, we must deconstruct the molecule’s functional groups.[1]
| Functional Group | Hazard Driver | Physiological/Operational Implication |
| Benzophenone Core | Photosensitization | Potential for photo-induced dermatitis.[1] Keep material away from UV sources during handling.[1] |
| Trifluoromethyl ( | Lipophilicity | Increases the compound's ability to penetrate the skin barrier.[1] Once solvated, it bypasses the stratum corneum faster than non-fluorinated analogs.[1] |
| Iodine Substituent | Reactivity/Mass | Weak C-I bond makes it reactive (good for chemistry, bad for stability).[1] Heavy atom effect makes the dust settle quickly, but static charge can keep it suspended.[1] |
| Physical State | Static-Prone Solid | Fine crystalline powder often adheres to spatulas and weigh boats, creating "invisible" contamination on balance surfaces.[1] |
PPE Matrix: The Defense Layers
Do not rely on a single PPE type.[1][2] Select based on the state of matter .[1][3][4]
Scenario A: Handling Pure Solid (Weighing/Transfer)
-
Respiratory: N95 (minimum) or P100 if handling >10g outside a hood (strongly discouraged).[1] Preferred: No respirator needed if working inside a certified Chemical Fume Hood.[1]
-
Hands: Single-layer Nitrile (4 mil) .[1]
-
Validation: Check for pinholes by inflating the glove with air before donning.[1]
-
-
Eyes: Chemical Splash Goggles . Safety glasses are insufficient for fine powders that can drift around side shields.[1]
-
Body: Standard Lab Coat (buttoned).
Scenario B: Handling Solvated Forms (Reaction Mixtures)
-
Context: When dissolved in carriers like Dichloromethane (DCM), THF, or DMF.[1]
-
Hands: Double-gloving is mandatory. [1]
-
Eyes: Face shield + Goggles if working with pressurized systems or reflux.[1]
Operational Workflow: The "Closed Loop" Protocol
This protocol minimizes exposure during the most critical phase: Weighing .[1]
Step 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Benzophenone derivatives are highly static-prone; static makes the powder "jump" onto the balance deck.[1]
-
Lining: Line the fume hood surface with an absorbent, plastic-backed bench coat.[1] This captures invisible dust.[1]
Step 2: The Transfer (Inside Fume Hood)
-
Open the stock container only inside the hood.[1]
-
Use a long-neck antistatic funnel to transfer solid directly into the tared reaction flask.[1]
-
Wipe Down: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping.[1] This prevents crust formation that cracks caps later.[1]
Step 3: Decontamination[1]
-
Wipe the balance area with a wet paper towel (solvent appropriate to solubility, usually acetone or ethanol).[1]
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.[1]
Visualizing the Safety Logic
Workflow Logic: Hierarchy of Controls
This diagram illustrates the decision-making process for safe handling.
Caption: Operational decision tree emphasizing engineering controls for solids and permeation resistance for liquids.
Emergency Response & Disposal
Spill Response (Solid)
-
Do NOT sweep. Sweeping generates airborne dust.[1]
-
Wet Method: Cover the spill with a paper towel dampened with Ethanol.[1]
-
Scoop: Scoop the damp towel and material into a waste bag.[1]
-
Wash: Clean the surface with soap and water (removes the lipophilic residue).[1]
Disposal Strategy
-
Classification: Halogenated Organic Waste. [1]
-
Segregation: Do NOT mix with strong oxidizers or acids.[1][5]
-
Labeling: Explicitly list "Fluorinated/Iodinated Benzophenone" on the tag. Standard incineration protocols require knowledge of fluorine content to manage HF scrubber loads.[1]
References
-
PubChem. (n.d.).[1] 4-Iodo-4'-(trifluoromethyl)benzophenone | C14H8F3IO.[1][6] National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
